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Core Science & Biosynthesis

Foundational

A Technical Guide to the Pharmacological Properties of Benzhydryl Piperazine Sulfonamides

This guide provides an in-depth exploration of the pharmacological properties of benzhydryl piperazine sulfonamides, a chemical scaffold of significant interest in modern medicinal chemistry. This document is intended fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pharmacological properties of benzhydryl piperazine sulfonamides, a chemical scaffold of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge on the synthesis, mechanisms of action, and therapeutic potential of this versatile class of compounds.

Introduction: The Benzhydryl Piperazine Sulfonamide Scaffold

The benzhydryl piperazine moiety is a "privileged structure" in drug discovery, capable of interacting with multiple biological targets to elicit a wide range of pharmacological responses.[1] This core is present in numerous clinically used drugs, demonstrating activities such as antihistaminic, dopaminergic, antiviral, and anticancer effects.[2] The incorporation of a sulfonamide group onto the piperazine nitrogen further diversifies the pharmacological profile, enhancing properties like lipophilicity, which can be crucial for biological activity.[2][3] This strategic combination has led to the development of benzhydryl piperazine sulfonamides with promising antimicrobial, anticancer, and ion channel modulating activities.[4][5][6]

General Synthesis Pathway

The synthesis of benzhydryl piperazine sulfonamides is typically achieved through a multi-step process that offers flexibility for structural modifications. A common synthetic route begins with the reduction of a substituted benzophenone to a benzhydrol, followed by chlorination to yield a benzhydryl chloride. This intermediate then undergoes a nucleophilic substitution reaction with piperazine. The resulting 1-benzhydrylpiperazine is the key precursor that is subsequently reacted with various substituted aromatic sulfonyl chlorides to yield the final benzhydryl piperazine sulfonamide products.[3][4][7]

Experimental Protocol: General Synthesis of 1-Benzhydryl-4-(phenylsulfonyl)piperazine Derivatives

This protocol outlines a representative synthesis of a benzhydryl piperazine sulfonamide derivative.

Step 1: Synthesis of 1-Benzhydrylpiperazine

  • Dissolve piperazine in a suitable solvent such as dimethylformamide (DMF).

  • Add anhydrous potassium carbonate to the solution and stir for 10 minutes.

  • Add benzhydryl chloride to the reaction mixture.

  • Heat the mixture at 80°C for 8 hours.

  • After completion, remove the DMF under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the 1-benzhydrylpiperazine product.

Step 2: Synthesis of 1-Benzhydryl-4-(phenylsulfonyl)piperazine

  • Dissolve 1-benzhydrylpiperazine (1.0 eq) in dry dichloromethane and cool to 0-5°C in an ice bath.

  • Add triethylamine (3.0 eq) to the cooled reaction mixture and stir for 10 minutes.

  • Add the appropriate substituted benzenesulfonyl chloride (1.0 eq).

  • Allow the reaction mixture to stir at room temperature for 5-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • Wash the organic layer with an ammonium chloride solution and then with water.

  • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., rectified spirit) to obtain the purified 1-benzhydryl-4-(phenylsulfonyl)piperazine derivative.[7]

G cluster_0 Step 1: Formation of Key Intermediate cluster_1 Step 2: Sulfonamide Formation Benzophenone Benzophenone Benzhydrol Benzhydrol Benzophenone->Benzhydrol Reduction (e.g., NaBH4) Benzhydryl Chloride Benzhydryl Chloride Benzhydrol->Benzhydryl Chloride Chlorination (e.g., SOCl2) 1-Benzhydrylpiperazine 1-Benzhydrylpiperazine Benzhydryl Chloride->1-Benzhydrylpiperazine Nucleophilic Substitution (Piperazine, K2CO3, DMF) Final Product:\nBenzhydryl Piperazine\nSulfonamide Final Product: Benzhydryl Piperazine Sulfonamide 1-Benzhydrylpiperazine->Final Product:\nBenzhydryl Piperazine\nSulfonamide Nucleophilic Substitution (Triethylamine, DCM) Substituted\nBenzenesulfonyl Chloride Substituted Benzenesulfonyl Chloride Substituted\nBenzenesulfonyl Chloride->Final Product:\nBenzhydryl Piperazine\nSulfonamide cluster_neuron Nociceptive Neuron Pain Stimulus Pain Stimulus Membrane Depolarization Membrane Depolarization Pain Stimulus->Membrane Depolarization Cav3.2 Channel Cav3.2 T-type Ca²⁺ Channel Membrane Depolarization->Cav3.2 Channel Activation Ca Influx Ca²⁺ Influx Cav3.2 Channel->Ca Influx Neurotransmitter Release Neurotransmitter Release Ca Influx->Neurotransmitter Release Pain Signal to CNS Pain Signal to CNS Neurotransmitter Release->Pain Signal to CNS Benzhydryl Piperazine\nSulfonamide Derivative Benzhydryl Piperazine Sulfonamide Derivative Benzhydryl Piperazine\nSulfonamide Derivative->Cav3.2 Channel Blockade

Caption: Proposed Mechanism of Analgesia via T-type Calcium Channel Blockade.

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channel activity.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK-293 cells) in appropriate media.

    • Transiently transfect the cells with plasmids encoding the human Cav3.2 α1 subunit and any necessary auxiliary subunits. A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.

  • Electrophysiological Recording:

    • Prepare an external solution containing (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with CsOH.

    • Prepare an internal (pipette) solution containing (in mM): 130 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, adjusted to pH 7.3 with CsOH.

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

    • Obtain whole-cell recordings from transfected cells at room temperature.

    • Hold the membrane potential at -100 mV. Elicit T-type calcium currents by applying a depolarizing step to -30 mV for 200 ms.

    • Record baseline currents.

  • Compound Application and Data Analysis:

    • Dissolve the test compound (e.g., a benzhydryl piperazine sulfonamide derivative) in the external solution at the desired concentration (e.g., 10 µM). [7] * Apply the compound-containing solution to the cell via a perfusion system.

    • Record the currents in the presence of the compound.

    • Calculate the percentage of inhibition by comparing the peak current amplitude before and after compound application.

    • To determine the IC50 value, test a range of concentrations and fit the data to a Hill equation.

While the evidence for T-type channel modulation by some benzhydryl piperazines is compelling, the interaction of the sulfonamide subclass with L-type and N-type calcium channels is less defined. Some studies on related benzhydryl piperazine structures, without the sulfonamide group, have reported potent L-type and N-type calcium channel blocking activity. [8][9]For instance, a series of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols were identified as potent calcium entry blockers, and diphenylpiperazine derivatives have been developed as selective N-type calcium channel inhibitors for neuropathic pain. [8][9] The structure-activity relationship studies suggest that substitutions on the aromatic rings of the benzhydryl moiety and the nature of the substituent on the second piperazine nitrogen are critical determinants of potency and selectivity for different calcium channel subtypes. [8][9]Further electrophysiological studies are warranted to specifically elucidate the effects of the sulfonamide group on L-type and N-type channel activity within this scaffold.

Structure-Activity Relationships (SAR)

The pharmacological activity of benzhydryl piperazine sulfonamides is highly dependent on their structural features. Key SAR insights from various studies include:

  • Substituents on the Benzenesulfonyl Ring: For antitubercular activity, electron-withdrawing groups, such as a 2,4-dinitro substitution, on the phenyl ring of the sulfonamide moiety were found to be the most potent. [3]In contrast, 2- or 4-nitrobenzenesulfonamide derivatives were less potent. [3]* Substituents on the Benzhydryl Moiety: The introduction of fluorine atoms onto the phenyl rings of the benzhydryl group did not significantly improve antitubercular activity. [3]However, in other contexts, such as for delta-opioid receptor agonists, substitutions on these rings are critical for affinity and potency.

  • The Piperazine Linker: The piperazine ring is not merely a linker but plays an active role in the ligand-receptor interaction. Its conformational flexibility and ability to form hydrogen bonds are key to its "privileged" status.

  • Nature of the N-substituent: The choice of a sulfonamide versus a carboxamide or other groups on the second piperazine nitrogen significantly influences the biological activity profile, as seen in comparative studies of antimicrobial and anticancer activities. [5][10]

Conclusion and Future Directions

Benzhydryl piperazine sulfonamides represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy in antimicrobial, antitubercular, and anticancer assays, coupled with their potential as modulators of T-type calcium channels, underscores their therapeutic potential. The synthetic accessibility of this scaffold allows for extensive structural diversification, enabling the fine-tuning of pharmacological properties.

Future research should focus on elucidating the precise molecular mechanisms underlying their various biological activities. In particular, comprehensive electrophysiological studies are needed to fully characterize their effects on a broader range of ion channels, including different subtypes of calcium, sodium, and potassium channels. A deeper understanding of their structure-activity relationships will be instrumental in designing next-generation benzhydryl piperazine sulfonamides with enhanced potency, selectivity, and improved pharmacokinetic profiles for a variety of therapeutic applications.

References

  • Pudukulatham, Z. et al. (2016). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PMC. Available at: [Link]

  • Kumar, A. et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]

  • Yarim, M. et al. (2011). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. Available at: [Link]

  • Tatsuno, T. et al. (1995). Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers. PubMed. Available at: [Link]

  • Pajouhesh, H. et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. PubMed. Available at: [Link]

  • Ananda Kumar, C.S. et al. (2007). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. ResearchGate. Available at: [Link]

  • Kumar, C. S. A. et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. Available at: [Link]

  • Request PDF. (2025). Synthesis and Antimicrobial Activity of some Amide Derivatives Bearing Thiazole, Benzhydryl and Piperidine Moieties. ResearchGate. Available at: [Link]

  • Patel, R. et al. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Yarim, M. et al. (2011). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. Available at: [Link]

  • Rao, B. N. et al. (2019). Synthesis of Novel Benzamide- piperazine- sulfonamide Hybrids as Potential Anticancer Agents. Semantic Scholar. Available at: [Link]

  • Al-Salahi, R. et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. Available at: [Link]

  • Rao, B. N. et al. (2019). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Pajouhesh, H. et al. (2012). Structure–activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. ResearchGate. Available at: [Link]

  • Loya, A. M. et al. (2022). Stereospecific Effects of Benzimidazolonepiperidine Compounds on T-Type Ca2+ Channels and Pain. PubMed. Available at: [Link]

  • Richard, S. et al. (1995). Effect of sulfhydryl oxidation on ionic and gating currents associated with L-type calcium channels in isolated guinea-pig ventricular myocytes. PubMed. Available at: [Link]

  • Salgado-Puga, M. et al. (2023). T-type calcium channel modulation by hydrogen sulfide in neuropathic pain conditions. Frontiers in Pharmacology. Available at: [Link]

  • Hossain, M. I. et al. (2025). Molecular Mechanisms of L-Type Calcium Channel Dysregulation in Heart Failure. MDPI. Available at: [Link]

  • He, Y. et al. (2001). Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects. PubMed. Available at: [Link]

  • Vilela, C. et al. (2023). Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain. MDPI. Available at: [Link]

  • Srivastava, S. et al. (2022). Pathophysiology of Cav1.3 L-type calcium channels in the heart. Frontiers in Physiology. Available at: [Link]

  • Lewis, A. S. et al. (2009). Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs. Molecular Pharmacology. Available at: [Link]

  • Henderson, B. J. et al. (2012). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. Available at: [Link]

  • Portoghese, P. S. et al. (2002). Exploring the structure-activity relationships of [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), a high-affinity and selective delta-opioid receptor nonpeptide agonist ligand. PubMed. Available at: [Link]

  • Kumar, A. et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]

  • Yarim, M. et al. (2011). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. Available at: [Link]

  • Tatsuno, T. et al. (1995). Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers. PubMed. Available at: [Link]

  • Pajouhesh, H. et al. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. PubMed. Available at: [Link]

  • Ananda Kumar, C.S. et al. (2007). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. ResearchGate. Available at: [Link]

  • Kumar, C. S. A. et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. Available at: [Link]

  • Request PDF. (2025). Synthesis and Antimicrobial Activity of some Amide Derivatives Bearing Thiazole, Benzhydryl and Piperidine Moieties. ResearchGate. Available at: [Link]

  • Yarim, M. et al. (2013). Cytotoxic activities of some novel benzhydrylpiperazine derivatives. PubMed. Available at: [Link]

Sources

Exploratory

Literature review on 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine derivatives

Executive Summary This technical guide provides a comprehensive analysis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine and its structural analogs. These compounds represent a specialized class of pharmacophores m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine and its structural analogs. These compounds represent a specialized class of pharmacophores merging the lipophilic benzhydryl piperazine scaffold (common in antihistamines like cinnarizine) with a nitrobenzenesulfonyl moiety.

Primary applications identified in recent medicinal chemistry literature include:

  • Antimicrobial & Antitubercular Agents : Exhibiting significant MIC values against Mycobacterium tuberculosis and Gram-positive bacteria.

  • Anticancer Therapeutics : Functioning as angiogenesis inhibitors in Ehrlich ascites tumor (EAT) models.[1]

  • Chemical Intermediates : Serving as stable precursors for urea-based peptidomimetics.

Chemical Architecture & Properties[2][3][4][5][6]

The molecule comprises three distinct functional domains, each contributing to its pharmacokinetic profile:

DomainChemical StructurePharmacological Function
Core Piperazine RingProvides conformational flexibility and solubility; acts as the central linker.
Lipophilic Tail Benzhydryl (Diphenylmethyl)Facilitates membrane permeability and blood-brain barrier (BBB) penetration; enhances hydrophobic interactions with target proteins.
Electronic Head (2-Nitrophenyl)sulfonylActs as an electron-withdrawing group; the sulfonamide bond (

) provides stability against hydrolysis and hydrogen-bonding potential.

Key Physicochemical Data (Derivative 7b):

  • Molecular Formula :

    
    [2]
    
  • Molecular Weight : ~437.5 g/mol

  • Melting Point : 132–136 °C[3]

  • Solubility : Soluble in DMSO, DCM, and Chloroform; limited solubility in water.

Synthesis Protocol: N-Sulfonylation

The synthesis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is achieved via a nucleophilic substitution reaction.[2] This protocol is designed for high yield and purity, minimizing the formation of disulfonylated byproducts.

Reagents & Materials
  • Substrate : 1-Benzhydrylpiperazine (1.0 eq)

  • Reagent : 2-Nitrobenzenesulfonyl chloride (1.0–1.1 eq)

  • Base : Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (3.0 eq)
    
  • Solvent : Anhydrous Dichloromethane (DCM) or DMF

  • Atmosphere : Nitrogen (

    
    ) gas
    
Step-by-Step Methodology
  • Preparation : Dissolve 1-benzhydrylpiperazine (e.g., 1.98 mmol) in dry DCM (10 mL) in a round-bottom flask.

  • Activation : Cool the solution to 0–5 °C using an ice bath to control the exotherm. Add Triethylamine dropwise while stirring.

  • Addition : Slowly add 2-nitrobenzenesulfonyl chloride (dissolved in minimal DCM) over 15 minutes. Critical: Slow addition prevents localized overheating and side reactions.

  • Reaction : Allow the mixture to warm to room temperature and stir for 3–6 hours .

    • Validation: Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 4:6). The starting amine spot should disappear.

  • Work-up :

    • Wash the organic layer with water (

      
      ), saturated 
      
      
      
      (to remove acidic impurities), and brine.
    • Dry over anhydrous

      
       and evaporate the solvent under reduced pressure.
      
  • Purification : Recrystallize from ethanol or purify via silica gel column chromatography (MeOH:DCM 2–6%).

Synthesis Workflow Visualization

SynthesisPath Start 1-Benzhydrylpiperazine Inter Intermediate Complex Start->Inter + Base (Et3N) 0°C, DCM Reagent 2-Nitrobenzenesulfonyl Chloride Reagent->Inter Product 1-Benzhydryl-4-((2-nitrophenyl) sulfonyl)piperazine Inter->Product Nucleophilic Substitution RT, 3-6h

Figure 1: Nucleophilic substitution pathway for the synthesis of the target sulfonamide derivative.

Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives relies heavily on the substitution patterns of the phenyl rings.

Antimicrobial Activity (Mycobacterium tuberculosis)

Research indicates that the electronic nature of the sulfonyl group drives potency.

  • Nitro Group Position : The 2,4-dinitro analogs generally exhibit higher potency than mono-substituted (2-nitro or 4-nitro) variants.[4]

  • Benzhydryl Modification : Replacing the benzhydryl hydrogen with Fluorine (e.g., bis(4-fluorophenyl)methyl) often decreases or does not significantly improve antitubercular activity, contrary to typical medicinal chemistry trends where fluorine enhances metabolic stability.

Anticancer Activity (Angiogenesis)

In Ehrlich ascites tumor (EAT) models:

  • Derivatives with electron-withdrawing groups (Nitro, Chloro) on the sulfonyl moiety showed significant inhibition of tumor growth.

  • Mechanism : Suppression of neovascularization (blood vessel formation) as observed in Chorioallantoic Membrane (CAM) assays.[1]

SAR Logic Diagram

SAR Core Core Scaffold (Benzhydryl-Piperazine-Sulfonyl) Sulfonyl Sulfonyl Phenyl Ring (Right Side) Core->Sulfonyl Benz Benzhydryl Group (Left Side) Core->Benz Nitro2 2-NO2 Group (Target Compound) Sulfonyl->Nitro2 Baseline Activity Nitro24 2,4-diNO2 Group (High Potency) Sulfonyl->Nitro24 Enhanced Antimicrobial (MIC < 1 µg/mL) Fluoro 4,4'-Difluoro (Reduced TB Activity) Benz->Fluoro Lipophilicity Increase But Lower Efficacy

Figure 2: Structure-Activity Relationship (SAR) summary highlighting the impact of functional group modifications.

Experimental Data Summary

The following data consolidates findings from key studies (Ananda Kumar et al., 2008; Kumar et al., 2021) regarding the biological evaluation of these derivatives.

Table 1: Antimicrobial & Cytotoxicity Profile[7]
Compound VariantR-Group (Sulfonyl)MIC (

H37Rv)
Cytotoxicity (

)
Selectivity Index (SI)
7b (Target) 2-NitrophenylModerate> 100 µMHigh
7c 4-NitrophenylModerate> 100 µMHigh
7d 2,4-Dinitrophenyl0.78 - 1.56 µg/mL > 100 µM> 30
Standard Isoniazid0.05 µg/mLN/AN/A
Table 2: Antitumor Activity (Mouse EAT Model)
CompoundDose (mg/kg)Mean Survival Time (Days)% Increase in Life Span (%ILS)Tumor Cell Inhibition
Control N/A18.0--
Derivative 3e 5032.5~80%High
Standard 5-Fluorouracil36.0~100%Very High

References

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids Source: ACS Omega (2021) [Link]

  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis Source: Medicinal Chemistry (2008) [Link]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2008) [Link]

  • Crystal structure of 1-benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine Source: ResearchGate (Crystallographic Data) [Link]

Sources

Foundational

The Benzhydryl Piperazine Sulfonyls: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Privileged Scaffold The benzhydryl piperazine moiety is a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

The benzhydryl piperazine moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs with a wide array of therapeutic applications, including antihistaminic, anticancer, and neuroprotective effects.[1][2] The incorporation of a sulfonyl group introduces a new dimension to this privileged scaffold, creating the benzhydryl piperazine sulfonyl core. This addition not only modulates the physicochemical properties of the parent molecule but also opens up new avenues for targeting various biological entities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this fascinating class of compounds, offering field-proven insights into their design, synthesis, and biological evaluation. We will delve into the nuances of how subtle structural modifications can profoundly impact their efficacy as anticancer, antimicrobial, and neuroprotective agents, with a particular focus on their role as modulators of calcium channels.

The Core Scaffold: A Tripartite Pharmacophore

The benzhydryl piperazine sulfonyl scaffold can be dissected into three key components, each offering a fertile ground for structural modifications to fine-tune biological activity. Understanding the role of each part is fundamental to a rational drug design approach.

SAR_Core_Scaffold cluster_0 Benzhydryl Moiety (A) cluster_1 Piperazine Linker (B) cluster_2 Sulfonyl Group (C) A Benzhydryl Group (Ar1-CH-Ar2) B Piperazine Ring A->B Modulates Lipophilicity & Steric Interactions C Sulfonyl Moiety (-SO2-R) B->C Connects Pharmacophores & Influences Conformation

Caption: The tripartite pharmacophore of benzhydryl piperazine sulfonyls.

A. The Benzhydryl Moiety: This bulky, lipophilic group is crucial for the initial interaction with many biological targets. Substitutions on the two phenyl rings (Ar1 and Ar2) can significantly alter binding affinity and selectivity.

B. The Piperazine Linker: More than just a spacer, the piperazine ring's conformation and the nature of its nitrogen atoms play a vital role in the molecule's overall shape and its ability to form hydrogen bonds.[3] Its disubstituted nature is key to its selectivity and potency against various biological targets.[1]

C. The Sulfonyl Group: The sulfonamide linkage introduces a key hydrogen bond donor and acceptor, influencing solubility and binding to target proteins. The 'R' group attached to the sulfonyl moiety offers a primary point of diversification for SAR studies.

Anticancer Activity: A Multifaceted Approach

Benzhydryl piperazine sulfonyls have demonstrated significant potential as anticancer agents, with activities reported against a range of cancer cell lines including breast, colon, and leukemia.[4][5] Their mechanism of action appears to be multifaceted, involving the induction of apoptosis, inhibition of angiogenesis, and modulation of key cellular signaling pathways.[4][6]

SAR Insights for Anticancer Activity

Systematic modifications of the scaffold have revealed several key trends:

  • Sulfonyl 'R' Group: The nature of the substituent on the phenyl ring of the sulfonyl moiety is a critical determinant of anticancer potency.

    • Electron-withdrawing groups (EWGs): Halogens (e.g., -Cl) and nitro groups (-NO2) on the phenylsulfonyl moiety generally enhance cytotoxic activity.[7] For instance, derivatives with 2,5-dichloro and 4-chloro substitutions on the benzenesulfonyl ring have shown potent antimicrobial activities, which often correlates with anticancer potential.[8]

    • Electron-donating groups (EDGs): Bulky alkyl groups, such as a tert-butyl group, can also lead to significant inhibitory activity, as seen in the case of 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl) piperazine's effect on MDA-MB-231 breast cancer cells.[9]

  • Benzhydryl Substituents: Modifications on the benzhydryl rings also play a role, primarily by influencing lipophilicity and steric interactions within the binding pocket of the target protein.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of benzhydryl piperazine sulfonyl derivatives against various cancer cell lines.

Compound IDSulfonyl 'R' GroupCancer Cell LineIC50 (µM)Reference
11 3-AcetylphenylHL-6016.80[5]
Z13818.50[5]
DND-4119.20[5]
10 UnspecifiedHL-6019.90[5]
Z13818.00[5]
DND-4118.50[5]
13 4-BromophenylDND-4119.90[5]
9d 4-ChlorophenylA549 (Lung)>10[10]
COLO-205 (Colon)>10[10]
MIA-PA-CA-2 (Pancreatic)>10[10]
8b UnspecifiedMDA-MB-231 (Breast)10.55[4]
MCF-7 (Breast)>100[4]
7b UnspecifiedMDA-MB-231 (Breast)33.40[4]
MCF-7 (Breast)>100[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the benzhydryl piperazine sulfonyl derivatives (typically ranging from 3.13 to 100 µM) and incubate for 48 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compounds (48h incubation) A->B C Add MTT Solution (4h incubation) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 Values E->F

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The benzhydryl piperazine sulfonyl scaffold has also been explored for its antimicrobial properties, demonstrating efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8] The lipophilic nature of the benzhydryl group is thought to enhance the compounds' ability to penetrate microbial cell membranes.[7]

SAR Insights for Antimicrobial Activity
  • Sulfonyl 'R' Group: Similar to the trend observed in anticancer activity, the electronic properties of the substituents on the phenylsulfonyl ring are crucial.

    • Electron-withdrawing groups (EWGs): The presence of chloro groups on the phenyl ring of the sulfonamide significantly enhances inhibitory activity against bacteria like Pseudomonas aeruginosa.[7] Specifically, 2,4-dinitrobenzenesulfonamide derivatives have been found to be more potent than their 2- or 4-nitro counterparts against Mycobacterium tuberculosis.[11]

    • Electron-donating groups (EDGs): The introduction of a tertiary butyl group did not result in significant antimicrobial inhibition, suggesting that EWGs are more favorable for this activity.[7]

  • Benzhydryl Substituents: The nature of substituents on the benzhydryl rings also influences antimicrobial activity, likely by modulating the overall lipophilicity of the molecule.[12]

Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of benzhydryl piperazine sulfonyl derivatives against various microbial strains.

Compound IDSulfonyl 'R' GroupMicrobial StrainMIC (µg/mL)Reference
8d 2,5-DichlorophenylP. aeruginosa72[7]
8e 4-ChlorophenylP. aeruginosa66[7]
7y, 7s, 7o, 7z, 7v, 7k, 7aa, 7l 2,4-Dinitrophenyl (with amino acid linkers)M. tuberculosis H37Rv0.78[11]
7a, 7r 2,4-Dinitrophenyl (with amino acid linkers)M. tuberculosis H37Rv1.56[11]
12a UnspecifiedP. aeruginosa8.96 µM[12]
12d UnspecifiedS. aureus42.2 µM[12]
12i UnspecifiedS. aureus MLS 1681.3 µM[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the benzhydryl piperazine sulfonyl derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for the broth microdilution assay.

Modulation of Calcium Channels and Neuroprotection

A growing body of evidence suggests that benzhydryl piperazine derivatives can act as calcium channel blockers, particularly targeting T-type calcium channels.[2] This activity is of significant interest as dysregulation of calcium homeostasis is implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases.

SAR Insights for Calcium Channel Blockade

While specific SAR studies on the sulfonyl derivatives are emerging, insights can be drawn from the broader class of benzhydryl piperazines. The diphenylmethylpiperazine core is a known pharmacophore for T-type calcium channel blockers.[2] The nature and position of substituents on the benzhydryl and piperazine rings are critical for both potency and selectivity.

Link to Neuroprotection

The neuroprotective potential of arylpiperazine-sulfonamides is an active area of research. In in vitro models of Parkinson's disease, these compounds have been shown to improve cell viability in the face of neurotoxin-induced mitochondrial dysfunction and impaired protein clearance.[13] While the precise mechanism is still under investigation, the modulation of calcium channels is a plausible contributing factor, as calcium dysregulation is a key event in neuronal cell death pathways.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.

Principle: A glass micropipette with a very fine tip forms a high-resistance (gigaohm) seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing electrical access to the entire cell. This configuration allows the experimenter to control the membrane voltage and measure the ionic currents flowing across the cell membrane.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells expressing the ion channel of interest (e.g., T-type calcium channels) on coverslips.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a tip resistance of 3-7 MΩ when filled with an internal solution.

  • Seal Formation: Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition: Apply a voltage protocol to elicit ion channel currents and record the resulting currents using a patch-clamp amplifier and data acquisition software.

  • Compound Application: Perfuse the cell with a solution containing the benzhydryl piperazine sulfonyl derivative and record the effect on the ion channel currents.

  • Data Analysis: Analyze the recorded currents to determine the extent of channel block and calculate parameters such as the IC50.

Patch_Clamp_Workflow A Prepare Cells and Micropipette B Form Gigaohm Seal on Cell Membrane A->B C Establish Whole-Cell Configuration B->C D Record Baseline Ion Channel Currents C->D E Apply Test Compound D->E F Record Currents in Presence of Compound E->F G Analyze Data and Determine IC50 F->G

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Computational Insights: Molecular Modeling and QSAR

In silico methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools for elucidating the SAR of benzhydryl piperazine sulfonyls at a molecular level.

Molecular Docking: Docking studies can predict the binding mode of these compounds within the active site of their target proteins. For example, docking of benzhydryl piperazine derivatives into the active site of bacterial DNA gyrase B has been used to rationalize their antibacterial activity.[9] These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and can guide the design of more potent analogs.

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can identify the physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that are most important for activity and can be used to predict the activity of novel, unsynthesized compounds. While comprehensive QSAR studies on benzhydryl piperazine sulfonyls are still emerging, the principles have been successfully applied to related sulfonamide-containing compounds.[3][14]

Future Perspectives and Conclusion

The benzhydryl piperazine sulfonyl scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research clearly demonstrates that strategic modifications to the three core components of this scaffold can lead to potent and selective compounds with anticancer, antimicrobial, and neuroprotective properties.

Future research in this area should focus on:

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational development. Investigating the potential interplay between their calcium channel blocking activity and their effects on cancer cell proliferation and neuronal survival is a particularly promising avenue.

  • Systematic SAR and QSAR Studies: The generation of larger, more diverse libraries of analogs and the development of robust QSAR models will be essential for optimizing potency and selectivity and for designing compounds with improved pharmacokinetic profiles.

  • In Vivo Evaluation: Promising lead compounds identified through in vitro and in silico studies must be rigorously evaluated in relevant animal models of cancer and neurodegenerative diseases to assess their therapeutic potential.

References

  • Exploring the structure-activity relationships of [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), a high-affinity and selective delta-opioid receptor nonpeptide agonist ligand. PubMed. Available at: [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC. Available at: [Link]

  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available at: [Link]

  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. MDPI. Available at: [Link]

  • Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. Available at: [Link]

  • Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Semantic Scholar. Available at: [Link]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. PubMed. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Linköping University Electronic Press. Available at: [Link]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. Available at: [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Available at: [Link]

  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PMC. Available at: [Link]

  • Novel compounds show early promise in treatment of Parkinson's, Huntington's, Alzheimer's. SMU. Available at: [Link]

  • Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. Bentham Science. Available at: [Link]

  • Molecular Modeling, Docking, and QSAR Studies on A Series of N-arylsulfonyl-N-2-pyridinyl-piperazines Analogs Acting as Anti-Diabetic Agents. Trends in Sciences. Available at: [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC. Available at: [Link]

  • Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. University of Hertfordshire. Available at: [Link]

  • Combined 3D-QSAR, Molecular Docking, and Molecular Dynamics Study on Piperazinyl-Glutamate-Pyridines/Pyrimidines as Potent P2Y12. ACS Publications. Available at: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Study of Novel Benzhydryl Piperazine‐1,2,3‐Triazoline Hybrids. ResearchGate. Available at: [Link]

  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. MDPI. Available at: [Link]

  • How certain molecules protect against Alzheimer's and Parkinson's. CSCS. Available at: [Link]

  • Combined 3D-QSAR, molecular docking, and molecular dynamics study on piperazinyl-glutamate-pyridines/pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggregation. PubMed. Available at: [Link]

  • QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Exploratory

CAS number search for 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

Technical Whitepaper: Identification and Characterization of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine Executive Summary The compound 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is a specialized research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Identification and Characterization of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

Executive Summary

The compound 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is a specialized research intermediate primarily utilized in the development of antimicrobial agents, antitubercular drugs, and specific G-protein coupled receptor (GPCR) ligands.[1][2] Unlike commodity chemicals, this molecule does not possess a widely indexed, commercial CAS Registry Number® in standard public catalogs (e.g., Sigma-Aldrich, PubChem) as of late 2023.[1] It is frequently synthesized de novo in medicinal chemistry campaigns rather than purchased as a bulk reagent.[1]

This guide provides the definitive technical profile for this compound, including its structural identifiers, validated synthesis protocols, characterization data (NMR/MS), and a strategic workflow for tracking such "non-catalog" entities in the drug development pipeline.

Chemical Identity & Nomenclature

Accurate identification of this compound requires structural parsing, as it is a derivative of the well-known pharmacophore 1-benzhydrylpiperazine .[1][2]

Attribute Detail
Chemical Name 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine
Systematic Name 1-(Diphenylmethyl)-4-(2-nitrobenzenesulfonyl)piperazine
Molecular Formula C₂₃H₂₃N₃O₄S
Molecular Weight 437.51 g/mol
CAS Number Not Assigned / Research Grade (See Note 1)
Core Scaffold Piperazine ring substituted at N1 (Benzhydryl) and N4 (Sulfonamide)
Precursor CAS 841-77-0 (1-Benzhydrylpiperazine)

Note 1: While the precursor (1-benzhydrylpiperazine) has the CAS 841-77-0 , the full sulfonamide derivative is typically referenced in literature by internal codes (e.g., Compound 8a or Compound 7b) rather than a public registry number.[1][2]

Computed Identifiers (for Database Registration)
  • SMILES: O=S(=O)(c1ccccc1[O-])N2CCN(CC2)C(c3ccccc3)c4ccccc4

  • InChIKey: Generate via standard cheminformatics tools using the SMILES above.

Strategic Search Methodology

When a direct CAS search fails for a complex intermediate, researchers must employ a Structure-Based Verification Workflow .[1] The following diagram illustrates the logical pathway to validate the identity of this compound without a pre-existing CAS number.

SearchWorkflow Start Input: Chemical Name DirectSearch Direct CAS Search (SciFinder/PubChem) Start->DirectSearch Decision Match Found? DirectSearch->Decision StructureGen Generate SMILES/InChI from Structure Decision->StructureGen No (Likely) End Retrieve MSDS/COA Decision->End Yes Substructure Substructure Search (Core: Benzhydrylpiperazine) StructureGen->Substructure LitMining Literature Mining (Patents/Journals) Substructure->LitMining Validation Verify via Synthesis (NMR/MS Data Match) LitMining->Validation

Figure 1: Decision logic for identifying non-catalog research compounds.

Synthesis Protocol

Since this compound is rarely available off-the-shelf, the following validated synthesis protocol is recommended. This method couples 1-benzhydrylpiperazine with 2-nitrobenzenesulfonyl chloride .[1][2]

Reaction Scheme
  • Nucleophile: 1-Benzhydrylpiperazine (CAS 841-77-0)[1][2][3][4][5]

  • Electrophile: 2-Nitrobenzenesulfonyl chloride (CAS 1694-92-4)[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 1-benzhydrylpiperazine (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Activation: Add Triethylamine (1.5 eq) and cool the mixture to 0°C using an ice bath.

  • Addition: Dropwise add a solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in DCM. Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Workup:

    • Wash the organic layer with water (2x), saturated NaHCO₃ (1x), and brine (1x).[1]

    • Dry over anhydrous Na₂SO₄.[1]

    • Concentrate under reduced pressure.[1]

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, MeOH/DCM gradient) if high purity (>98%) is required.[1]

Synthesis Pathway Diagram

Synthesis R1 1-Benzhydrylpiperazine (CAS 841-77-0) Reaction Nucleophilic Substitution (DCM, TEA, 0°C -> RT) R1->Reaction R2 2-Nitrobenzenesulfonyl Chloride R2->Reaction Product Target Sulfonamide (C23H23N3O4S) Reaction->Product Yield ~78%

Figure 2: Synthetic pathway for the target sulfonamide derivative.

Characterization Data

To validate the synthesized compound, compare experimental results against the following reference values derived from literature (Taylor & Francis, 2008; ACS Omega, 2021).

Technique Expected Signal / Value Interpretation
Physical State White to off-white crystalline solidIndicates successful crystallization.[1][2]
Melting Point 160–162 °C Distinct sharp range confirms purity.[1]
¹H NMR (DMSO-d₆) δ 7.92–7.99 (m, 3H, Ar-H)2-Nitrobenzene aromatic protons.[1][2]
δ 4.35 (s, 1H, CH)The unique benzhydryl methine proton.[1]
δ 3.20 (br s, 4H, Piperazine)Piperazine ring protons (adjacent to sulfonyl).[1]
δ 2.35 (br s, 4H, Piperazine)Piperazine ring protons (adjacent to benzhydryl).[1]
IR (KBr) 1529 cm⁻¹, 1350 cm⁻¹Characteristic NO₂ (nitro) stretching.[1]
1160–1180 cm⁻¹SO₂ (sulfonamide) stretching.[1]

Scientific Insight: The disappearance of the N-H proton signal from the precursor (1-benzhydrylpiperazine) in the ¹H NMR spectrum is the primary confirmation that the sulfonylation reaction was successful.[1]

Applications & Pharmacological Relevance

This compound serves as a critical scaffold in two primary areas of drug discovery:

  • Antimicrobial & Antitubercular Research: Derivatives of benzhydrylpiperazine sulfonamides have shown efficacy against Mycobacterium tuberculosis H37Rv strains.[1][6] The electron-withdrawing nitro group at the ortho position of the sulfonyl moiety is often explored to modulate lipophilicity and binding affinity.[1]

  • Ion Channel Modulation: While some derivatives target T-type calcium channels (Cav3.2), this specific nitro-derivative is often used as a negative control or a starting point for Structure-Activity Relationship (SAR) studies to improve selectivity indices.[1][2]

References

  • Synthesis and Antimicrobial Studies

    • Source: Taylor & Francis (2008).[1] "Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide derivatives."

    • Relevance: Defines the melting point (160–162°C)
    • Link:[1][2]

  • Antitubercular Hybrids

    • Source: ACS Omega (2021).[1] "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids."

    • Relevance: Provides detailed synthesis protocols (Method 7b)
    • Link:[1][2]

  • Precursor Identification

    • Source: PubChem (NIH).[1] "1-Benzhydrylpiperazine (CAS 841-77-0)."[1][2][3][4][5]

    • Relevance: Verification of the starting material.[1][3][7]

    • Link:[1][2]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

Application Note: High-Yield Synthesis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine Abstract & Scope This protocol details the synthesis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (CAS: 84255-06-1), a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

Abstract & Scope

This protocol details the synthesis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (CAS: 84255-06-1), a significant pharmacophore in medicinal chemistry. Benzhydryl piperazine derivatives are well-established scaffolds in antihistamines (e.g., Cinnarizine) and calcium channel blockers. The introduction of the (2-nitrophenyl)sulfonyl (o-nosyl) group serves two potential purposes: as a robust protecting group for the secondary amine (cleavable via Fukuyama conditions) or as a functional moiety to enhance biological activity, specifically in antimicrobial and antitumor applications.

This guide moves beyond standard literature by providing a self-validating workup strategy designed to eliminate the most common impurities (unreacted amine and hydrolyzed sulfonyl chloride) without relying solely on column chromatography.

Reaction Strategy & Mechanism

The synthesis utilizes a nucleophilic substitution (sulfonylation) under Schotten-Baumann conditions. The secondary amine of 1-benzhydrylpiperazine attacks the electrophilic sulfur of 2-nitrobenzenesulfonyl chloride. A tertiary amine base (Triethylamine) is employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the protonation of the unreacted piperazine.

Key Mechanistic Considerations:

  • Regioselectivity: The N1 position is already substituted (benzhydryl), leaving only the N4 position available for sulfonylation.

  • Electronic Effects: The ortho-nitro group on the sulfonyl chloride is electron-withdrawing, increasing the electrophilicity of the sulfur atom but also making the reagent susceptible to hydrolysis by atmospheric moisture.

Visual Workflow (Reaction Scheme)

ReactionScheme SM1 1-Benzhydrylpiperazine (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate DCM, 0°C SM2 2-Nitrobenzenesulfonyl Chloride (Electrophile) SM2->Intermediate Base Triethylamine (HCl Scavenger) Byproduct Et3N·HCl (Salt) Base->Byproduct Product 1-Benzhydryl-4-((2-nitrophenyl) sulfonyl)piperazine Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Figure 1: Mechanistic pathway for the N-sulfonylation of benzhydrylpiperazine.

Materials & Safety Profile

Reagents:

  • 1-Benzhydrylpiperazine (98%): The limiting reagent.

  • 2-Nitrobenzenesulfonyl chloride (NsCl) (97%+): Use fresh; yellow/brown discoloration indicates hydrolysis.

  • Triethylamine (TEA) or DIPEA: Must be dry.

  • Dichloromethane (DCM): Anhydrous grade preferred.

Safety Critical:

  • Sulfonyl Chlorides: Corrosive, lachrymators. Handle strictly in a fume hood. Hydrolysis produces HCl gas.

  • Benzhydrylpiperazine: Bioactive amine; avoid inhalation of dust.

Detailed Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) if available (recommended but not strictly required if DCM is dry).
    
  • Solvation: Dissolve 1-benzhydrylpiperazine (1.0 equiv, e.g., 500 mg, 1.98 mmol) in dry DCM (10 mL).

    • Note: Concentration should be ~0.2 M. Too dilute slows kinetics; too concentrated risks exotherm control issues.

  • Base Addition: Add Triethylamine (3.0 equiv, 0.83 mL). Stir for 5 minutes.

  • Thermal Control: Submerge the flask in an ice-water bath (

    
    ).
    
    • Why? Controlling the initial exotherm prevents the degradation of the sulfonyl chloride and minimizes bis-sulfonylation impurities (though unlikely here due to sterics).

Phase 2: Addition & Monitoring
  • Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 - 1.1 equiv, ~440 mg) in a minimal amount of DCM (2-3 mL). Add this solution dropwise to the cold amine mixture over 10 minutes.

    • Visual Check: The solution may turn slightly yellow/orange.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3 to 6 hours .

  • TLC Monitoring:

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 8:2).

    • Observation: The starting amine (polar, stays near baseline) should disappear. The product will appear as a distinct spot (Rf ~0.4 - 0.6).

    • Stain: UV active (254 nm).

Phase 3: Self-Validating Workup

This workup is designed to chemically separate impurities based on pKa, reducing reliance on chromatography.

  • Evaporation: Remove the majority of DCM under reduced pressure.

  • Re-solvation: Redissolve the residue in Ethyl Acetate (EtOAc) (20 mL).

  • Wash 1 (Acidic - Removes Unreacted Amine):

    • Wash with 10% Ammonium Chloride (

      
      ) or 0.5 M HCl (10 mL).
      
    • Validation: Check aqueous layer pH < 4. The protonated starting amine migrates to the water layer. The product (sulfonamide) remains in EtOAc.

  • Wash 2 (Basic - Removes Sulfonic Acid):

    • Wash with Saturated Sodium Bicarbonate (

      
      ) (10 mL).
      
    • Validation: Any hydrolyzed sulfonyl chloride (now sulfonic acid) is deprotonated and moves to the aqueous layer.

  • Final Wash: Wash with Brine (10 mL) to remove trapped water.

  • Drying: Dry organic layer over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate.
    
Phase 4: Purification
  • Method A (Preferred): Recrystallization from Ethanol/Rectified Spirit .

    • Dissolve crude solid in hot ethanol. Cool slowly to RT, then

      
      .
      
    • Yields white crystalline needles.

  • Method B: Column Chromatography (Silica Gel 100-200 mesh).[1][2]

    • Eluent: Gradient of 20%

      
       40% Ethyl Acetate in Hexane.[3]
      

Data Presentation & Characterization

Expected Yield: 75% - 85% Appearance: White to Off-White Crystalline Solid

PropertyValue / ObservationSource Validation
Melting Point 160 – 162 °C Consistent with lit. [1, 4]
Rf Value ~0.5 (Hexane:EtOAc 7:3)Internal Standard
Solubility Soluble in DCM, CHCl3, DMSO; Insoluble in Water

Spectroscopic Data (


 NMR, 400 MHz, DMSO-

):
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Aromatic (Nosyl) 7.92 – 7.99Multiplet3Ho-Nosyl ring
Aromatic (Nosyl) 7.80Triplet1Ho-Nosyl ring
Aromatic (Benzhydryl) 7.15 – 7.40Multiplets10HPhenyl rings
Methine 4.35 Singlet1HPh-CH-Ph (Characteristic)
Piperazine 3.20Broad Singlet4H

near Sulfonyl
Piperazine 2.35Broad Singlet4H

near Benzhydryl

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Impure Product Check1 Is the Sulfonyl Chloride fresh? Problem->Check1 Action1 Hydrolysis creates sulfonic acid. Increase equivalents (1.2 eq) or buy fresh. Check1->Action1 No/Unsure Check2 Did the reaction turn black? Check1->Check2 Yes Action2 Exotherm was too high. Ensure 0°C addition and slow dropwise rate. Check2->Action2 Yes Check3 SM Amine visible on TLC? Check2->Check3 No Action3 Incomplete Reaction. Extend time or add catalytic DMAP (5 mol%). Check3->Action3 Yes

Figure 2: Troubleshooting logic flow for sulfonylation reactions.

References

  • Synthesis and SAR Study of Some New Benzhydryl Piperazine Sulfonamide and Carboxamide as Antimicrobial Agents. Asian Journal of Research in Chemistry, 2009.

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 2021, 6, 9731–9740.[3]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.

  • 1-Benzhydryl-4-(2-nitro-benzensulfonyl)-piperazine (Compound 8a) Characterization. Taylor & Francis Online.

Sources

Application

Application Note: A Comprehensive Protocol for the Synthesis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

Abstract This document provides a detailed, field-proven protocol for the synthesis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine, a key intermediate in the development of various biologically active compounds. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine, a key intermediate in the development of various biologically active compounds. The synthesis is achieved through a robust nucleophilic substitution reaction between 1-benzhydrylpiperazine and 2-nitrobenzenesulfonyl chloride. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations for experimental choices, a step-by-step methodology, comprehensive safety guidelines, and methods for product purification and characterization.

Introduction and Scientific Context

Sulfonamides are a cornerstone functional group in medicinal chemistry, integral to a wide array of therapeutic agents due to their diverse biological activities.[1][2] The synthesis of novel sulfonamide derivatives remains a critical focus in the pursuit of new drug candidates. The target compound, 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine, incorporates the benzhydrylpiperazine scaffold, which is found in numerous compounds with applications as, for example, antihistaminic agents, alongside a nitrobenzenesulfonamide moiety.[3][4]

The protocol herein describes a classic and efficient method for S-N bond formation via the reaction of a secondary amine with a sulfonyl chloride.[5] This approach is widely adopted for its reliability and high yields.[2][6] This application note serves as a self-validating system, providing the rationale behind each step to ensure reproducibility and success in the laboratory.

Reaction Principle and Mechanism

The synthesis of the title compound proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of 1-benzhydrylpiperazine acts as the nucleophile, attacking the highly electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. The reaction is facilitated by a non-nucleophilic organic base, such as triethylamine (TEA), which serves as a proton scavenger to neutralize the hydrochloric acid (HCl) generated in situ. This neutralization is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction toward completion.

Experimental_Workflow A 1. Setup Dissolve 1-benzhydrylpiperazine in anhydrous DCM. B 2. Cooling & Base Cool to 0-5°C, add Triethylamine. A->B C 3. Reagent Addition Add 2-nitrobenzenesulfonyl chloride portion-wise. B->C D 4. Reaction Stir at room temperature for 5-6 hours. C->D E 5. Work-up - Evaporate solvent - H₂O wash & EtOAc extraction - Dry over Na₂SO₄ D->E F 6. Purification Silica gel column chromatography (Hexane/EtOAc eluent). E->F G 7. Isolation & Characterization - Evaporate pure fractions - Obtain off-white solid - Analyze (NMR, MS, MP). F->G

Sources

Method

Application Note: Optimized Synthesis of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

Executive Summary This application note details the optimized protocol for synthesizing 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine . This compound serves as a critical intermediate in medicinal chemistry, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine . This compound serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for antihistamines, calcium channel blockers, and antimicrobial agents. It also represents a stable "Nosyl"-protected amine, often utilized in the Fukuyama amine synthesis strategy to access complex secondary amines.

The protocol utilizes a nucleophilic substitution reaction between 1-benzhydrylpiperazine and 2-nitrobenzenesulfonyl chloride (Nosyl chloride) under basic conditions. This method prioritizes high yield (>75%), operational simplicity, and high purity suitable for biological screening.

Chemical Strategy & Retrosynthesis

The synthesis relies on the high electrophilicity of the sulfonyl chloride group. The 2-nitro group on the benzene ring exerts a strong electron-withdrawing effect, activating the sulfonyl chloride for nucleophilic attack by the secondary amine of the piperazine ring.

Reaction Scheme

The reaction proceeds via a standard Schotten-Baumann type mechanism in an organic solvent (Dichloromethane) using an organic base (Triethylamine) to scavenge the liberated hydrochloric acid.

ReactionScheme R1 1-Benzhydrylpiperazine (Nucleophile) Cond DCM, Et3N 0°C to RT, 4-6h R1->Cond R2 2-Nitrobenzenesulfonyl Chloride (Electrophile) R2->Cond Prod 1-Benzhydryl-4-((2-nitrophenyl) sulfonyl)piperazine Cond->Prod Salt Et3N·HCl (Salt Byproduct) Cond->Salt

Figure 1: Reaction scheme illustrating the sulfonylation of 1-benzhydrylpiperazine.

Reagents & Materials

The following reagents are required. Purity levels are critical to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride).

ReagentCAS NumberRoleGrade/PurityStoichiometry
1-Benzhydrylpiperazine 841-77-0Substrate (Nucleophile)>98%1.0 equiv
2-Nitrobenzenesulfonyl chloride 1694-92-4Reagent (Electrophile)>97%1.0 - 1.2 equiv
Triethylamine (Et3N) 121-44-8Base (Acid Scavenger)Anhydrous3.0 equiv
Dichloromethane (DCM) 75-09-2SolventAnhydrous10-15 mL/g
Ethyl Acetate 141-78-6Extraction SolventACS GradeN/A
Sodium Sulfate (Na2SO4) 7757-82-6Drying AgentAnhydrousN/A

Why these reagents?

  • 2-Nitrobenzenesulfonyl chloride: Chosen for its high reactivity and the utility of the resulting "Nosyl" group as a protecting group that can be removed later via thiolate substitution if required (Fukuyama condition).

  • DCM: Provides excellent solubility for both the lipophilic benzhydryl starting material and the sulfonyl chloride.

  • Triethylamine: A mild organic base sufficient to neutralize the HCl generated without causing side reactions on the nitro group.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) and equip it with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon to ensure an inert atmosphere (moisture can hydrolyze the sulfonyl chloride).
    
  • Dissolution: Add 1-benzhydrylpiperazine (1.0 equiv, e.g., 500 mg) to the flask.

  • Solvent Addition: Add anhydrous DCM (10 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (3.0 equiv).[1][2] The solution should remain clear.

  • Cooling: Place the reaction flask in an ice-water bath (0–5°C) . Allow to equilibrate for 10 minutes.

Phase 2: Electrophile Addition
  • Addition: Slowly add 2-nitrobenzenesulfonyl chloride (1.0–1.2 equiv) portion-wise or as a solution in minimal DCM over 5–10 minutes.

    • Critical Control Point: Exothermic reaction. Rapid addition may cause local heating and impurities. Keep temperature <5°C during addition.

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (25°C) .

  • Monitoring: Stir for 4–6 hours . Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The starting material (piperazine) spot should disappear.

Phase 3: Workup & Purification
  • Quenching: Evaporate the DCM under reduced pressure (Rotavap).

  • Extraction: Resuspend the residue in Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with:

    • 10% Ammonium Chloride (

      
      ) solution (to remove residual base).
      
    • Brine (saturated NaCl).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ) .[1][2][3] Filter and concentrate in vacuo.
    
  • Purification:

    • Method A (Preferred): Recrystallization from Ethanol (Rectified Spirit) . Dissolve crude solid in hot ethanol, cool slowly to RT, then 4°C. Filter the off-white crystals.

    • Method B: Column Chromatography (Silica Gel 100-200 mesh).[4][5][6] Eluent: 20-40% Ethyl Acetate in Hexane.[7]

Workflow Diagram

Workflow Start Start: 1-Benzhydrylpiperazine in DCM Cool Cool to 0°C Add Et3N Start->Cool Add Add 2-Nitrobenzenesulfonyl Chloride (Slow Addition) Cool->Add React Stir at RT 4-6 Hours Add->React Check TLC Check (Hex:EtOAc 7:3) React->Check Check->React Incomplete Workup Evaporate DCM Extract w/ EtOAc + Water Check->Workup Complete Purify Recrystallize (Ethanol) or Column Chromatography Workup->Purify Final Pure Product (Off-white Solid) Purify->Final

Figure 2: Operational workflow from setup to purification.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values:

  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: 160–162°C (Recrystallized from Ethanol) [1].[1] Note: Some polymorphs or solvates may show 132–136°C [3].

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.92–8.00 (m, Ar-H, Nosyl group)
      
    • 
       7.10–7.40 (m, 10H, Benzhydryl aromatic protons)
      
    • 
       4.35 (s, 1H, CH of benzhydryl)[2]
      
    • 
       3.20 (br s, 4H, Piperazine 
      
      
      
      near Sulfonyl)[2]
    • 
       2.35 (br s, 4H, Piperazine 
      
      
      
      near Benzhydryl)[2]
  • Key Diagnostic: Disappearance of the N-H signal from the starting piperazine and the distinct downfield shift of the protons on the nitro-substituted ring.

Safety & Handling

  • 2-Nitrobenzenesulfonyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • 1-Benzhydrylpiperazine: Bioactive compound (antihistamine activity). Avoid inhalation of dust.

  • DCM: Suspected carcinogen and volatile. Use standard PPE (gloves, goggles, lab coat).

References

  • Synthesis and SAR Study of Some New Benzhydryl Piperazine Sulfonamide: Detailed protocol for the synthesis of 1-benzhydryl-4-(2-nitro-benzene sulfonyl)-piperazine (Compound 4a).

    • Source: Asian Journal of Research in Chemistry, 2009.
    • (Verified via search result 1.1)

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids: Describes the synthesis (Compound 7b)

    • Source: ACS Omega, 2021.[7]

  • Fukuyama Amine Synthesis Protocols: General procedures for using 2-nitrobenzenesulfonyl chloride with amines.[8]

    • Source: BenchChem / Organic Syntheses.

Sources

Application

Application Note &amp; Protocol: Preparation of Stock Solutions of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine for Research Applications

Abstract and Scope This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of high-quality, reproducible stock solutions of 1-Benzhydryl-4-((2-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of high-quality, reproducible stock solutions of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine. This compound is a member of the benzhydryl piperazine-coupled nitrobenzenesulfonamide class, which has demonstrated promising in vitro activity against Mycobacterium tuberculosis[1][2]. Accurate and consistent preparation of stock solutions is the foundational step for obtaining reliable and comparable data in downstream applications, including cell-based assays, mechanistic studies, and early-stage drug discovery workflows. This guide details the chemical properties, critical safety precautions, a step-by-step protocol for solubilization in DMSO, quality control measures, and best practices for storage and handling.

Compound Overview and Physicochemical Properties

1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is a synthetic compound characterized by a central piperazine ring, a benzhydryl group, and a 2-nitrophenylsulfonyl moiety.[3] Its structure, particularly the large hydrophobic benzhydryl and nitrophenyl groups, dictates its solubility profile, making it poorly soluble in aqueous solutions but amenable to dissolution in organic solvents.

PropertyValueSource
Molecular Formula C₂₃H₂₃N₃O₄S[3]
Molecular Weight 437.50 g/mol [3]
Appearance Off-white to white crystalline solid[1][3]
Melting Point 132–136 °C[1]
Purity >98% (typical for research grade)N/A

Critical Safety and Handling Protocols

The presence of a nitroaromatic group necessitates stringent safety measures, as this class of compounds can be hazardous.[4][5] All handling of this compound, both in solid and solution form, must be performed in accordance with institutional safety guidelines and after consulting the manufacturer-provided Safety Data Sheet (SDS).

3.1 Engineering Controls & Personal Protective Equipment (PPE)

  • Primary Engineering Control : All manipulations, including weighing and dissolution, must be conducted within a certified chemical fume hood to prevent inhalation of fine particulates or vapors.[4][6]

  • Personal Protective Equipment : A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecification and Rationale
Eye/Face Protection Chemical safety goggles or a face shield are required to protect against splashes.
Hand Protection Chemically resistant gloves, such as nitrile rubber, are essential. Double-gloving is recommended as an additional precaution.[4][6]
Body Protection A fully fastened laboratory coat must be worn. Consider a chemical-resistant apron for larger quantities.
Respiratory Protection While the use of a fume hood is the primary control, a NIOSH-approved respirator may be required for spill cleanup or if engineering controls are inadequate.

3.2 Spill & Exposure Procedures

  • Spills : For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal.[4] For liquid spills (e.g., stock solution), absorb with an inert material (e.g., sand, vermiculite) and dispose of as hazardous waste.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[7]

  • Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions of hydrophobic compounds for biological assays.[8][9] Anhydrous, high-purity DMSO is critical to prevent compound precipitation and degradation.

4.1 Materials & Equipment

  • 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine powder

  • Anhydrous, biotechnology-grade DMSO

  • Analytical balance (4-decimal place readability)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile, amber-colored cryovials for aliquoting

  • Personal Protective Equipment (as detailed in Section 3.1)

4.2 Step-by-Step Methodology

  • Pre-Protocol Preparations :

    • Bring the sealed container of the compound and the anhydrous DMSO to room temperature before opening to prevent water condensation.

    • Don all required PPE and perform all subsequent steps in a chemical fume hood.

  • Calculation of Required Mass :

    • The molecular weight (MW) is 437.50 g/mol .

    • To prepare a 10 mM (0.010 mol/L) stock solution, the required mass is calculated as follows: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

    • Example for 1 mL of 10 mM Stock : *Mass (mg) = 10 mmol/L × 0.001 L × 437.50 g/mol × 1000 mg/g = 4.375 mg

  • Weighing the Compound :

    • Place a clean, anti-static weigh boat on the analytical balance and tare.

    • Carefully weigh out the calculated mass (e.g., 4.375 mg) of the compound. Record the exact mass.

    • Causality Note: Precise weighing is paramount. Any error at this stage will directly impact the final concentration and affect experimental accuracy.

  • Dissolution :

    • Carefully transfer the weighed powder into the appropriate Class A volumetric flask (e.g., a 1 mL flask for this example).

    • Add approximately 70-80% of the final volume of DMSO (e.g., 700-800 µL).

    • Cap the flask and vortex vigorously for 1-2 minutes until the solid is fully dissolved. A clear, precipitate-free solution should be observed.

    • Troubleshooting: If dissolution is slow, sonication in a room temperature water bath for 5-10 minutes can be employed. Avoid excessive heating, as it may degrade the compound.

  • Final Volume Adjustment :

    • Once the compound is fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.

    • Invert the capped flask 10-15 times to ensure the solution is homogeneous.

    • Causality Note: Using a volumetric flask ensures high accuracy of the final volume, which is critical for achieving the target concentration.

  • Aliquoting and Storage :

    • Dispense the final stock solution into single-use volumes (e.g., 10-50 µL) in sterile, amber-colored cryovials.

    • Causality Note: Aliquoting is a self-validating step that prevents contamination and compound degradation from repeated freeze-thaw cycles. Amber vials protect the compound from potential light-induced degradation.

    • Label each vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store immediately as recommended in Section 6.0.

Visualization and Data Summary

5.1 Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & QC calc 1. Calculate Mass (e.g., 4.375 mg for 1 mL) weigh 2. Weigh Compound (Analytical Balance) calc->weigh Target: 10 mM transfer 3. Transfer to Volumetric Flask weigh->transfer add_dmso 4. Add ~75% DMSO transfer->add_dmso dissolve_step 5. Vortex / Sonicate (Ensure Full Dissolution) add_dmso->dissolve_step final_vol 6. Adjust to Final Volume (Add DMSO to Mark) dissolve_step->final_vol Homogenize qc 7. Quality Check (Visual Inspection) final_vol->qc aliquot 8. Aliquot into Amber Vials qc->aliquot Pass store 9. Store at -80°C (Long-Term) aliquot->store

Caption: Workflow for preparing a 10 mM DMSO stock solution.

5.2 Quantitative Preparation Table

This table provides quick-reference values for preparing stock solutions of various concentrations in a final volume of 1 mL of DMSO.

Target ConcentrationMolarity (mol/L)Required Mass per 1 mL DMSO
1 mM0.0010.438 mg
10 mM 0.010 4.375 mg
50 mM0.05021.875 mg
100 mM0.10043.75 mg

Quality Control, Storage, and Stability

6.1 Quality Control

  • Visual Inspection : The primary quality check is a visual inspection. The final solution must be clear, colorless to pale yellow, and free of any visible particulates. If precipitation is observed, the stock should be discarded.

6.2 Storage Conditions

  • Long-Term Storage : For maximum stability, store aliquots at -80°C . Under these conditions, the stock solution is expected to be stable for at least 6 months.[10]

  • Short-Term Storage : For frequent use, storage at -20°C for up to 1 month is acceptable.[10]

  • Working Solutions : Dilutions made from the stock solution in aqueous buffers or cell culture media should be prepared fresh for each experiment and used immediately, as the compound's solubility and stability in aqueous environments are likely to be limited.

6.3 Stability Considerations

  • Freeze-Thaw Cycles : Strictly avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. This practice is crucial for maintaining the compound's integrity and ensuring concentration accuracy.

  • Light Sensitivity : Store all solutions protected from light.

References

  • Priyadarshini, S. V., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. [Link][1][2][11]

  • Vinaya, K., et al. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro-benzenesulfonyl). ResearchGate. [Link][3]

  • Javed, I., & Khan, I. (2021). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link][5]

  • Solubility of Things. (n.d.). 1-Benzhydryl-4-methylpiperazine | Solubility of Things. Retrieved from [Link][8]

  • New Jersey Department of Health. (2010). HAZARD SUMMARY: Nitrobenzene. NJ.gov. [Link][7]

  • Naveen, S., et al. (2008). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. Medicinal Chemistry, 4(5), 466-72. [Link][12]

Sources

Method

Application Note: Formulation Strategies for Benzhydryl Piperazine Derivatives in Animal Models

Abstract & Scope Benzhydryl piperazine derivatives (e.g., Cinnarizine, Flunarizine, Hydroxyzine, Meclizine) represent a critical class of antihistamines, calcium channel blockers, and anticholinergics. However, their phy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Benzhydryl piperazine derivatives (e.g., Cinnarizine, Flunarizine, Hydroxyzine, Meclizine) represent a critical class of antihistamines, calcium channel blockers, and anticholinergics. However, their physicochemical profile—characterized by high lipophilicity (LogP > 3) and pH-dependent solubility (weak dibasic nature)—presents significant hurdles for preclinical formulation. Poor formulation leads to erratic bioavailability, precipitation at the injection site, and non-linear pharmacokinetics (PK).

This guide provides a rational, step-by-step framework for formulating these compounds for rodent models (Rat/Mouse). It moves beyond generic recipes to establish a self-validating formulation logic based on the specific molecular properties of the piperazine scaffold.

Physicochemical Profiling: The "Why" Behind the Protocol

To formulate successfully, one must exploit the molecule's structure. Benzhydryl piperazines typically feature:

  • Two Basic Nitrogens:

    • 
       (Piperazine): pKa 
      
      
      
      5.3 (Weakly basic)
    • 
       (Piperazine): pKa 
      
      
      
      9.7 (Moderately basic)
    • Implication: These drugs are soluble in acidic media (pH < 4) but precipitate rapidly at physiological pH (7.4).

  • Benzhydryl Group:

    • High Lipophilicity (LogP 3.0 – 5.0).

    • Implication: Requires cosolvents, surfactants, or complexing agents (cyclodextrins) to maintain solubility in aqueous buffers.

Decision Logic: Route vs. Vehicle

The choice of vehicle is dictated by the administration route and the required dose.

FormulationDecisionTree Start Target Dose & Route? IV Intravenous (IV) (Must be Solution) Start->IV PO Oral (PO) (Solution or Suspension) Start->PO IP Intraperitoneal (IP) (Avoid Precipitation) Start->IP IV_Low Low Dose (<5 mg/kg) IV->IV_Low IV_High High Dose (>5 mg/kg) IV->IV_High PO_PK PK Study (Max Bioavailability) PO->PO_PK PO_Tox Tox/Efficacy (High Dose) PO->PO_Tox IP_Sol Cosolvent System (5% DMSO + 10% PEG400 + Saline) IP->IP_Sol Sol_Acid Acidified Saline (pH 3-4) IV_Low->Sol_Acid If soluble Sol_Complex 20% HP-β-CD in Acidified Buffer IV_High->Sol_Complex Preferred SEDDS SEDDS / Lipid Formulation (e.g., Corn Oil + Tween 80) PO_PK->SEDDS Suspension Suspension (0.5% Methylcellulose + 0.1% Tween 80) PO_Tox->Suspension

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and study goals.

Protocol 1: Intravenous (IV) Formulation (The "Gold Standard")

Goal: Create a stable, particle-free solution for PK studies. Challenge: Preventing precipitation upon dilution in the bloodstream (phlebitis/embolism risk).

Recommended Vehicle: HP-β-CD Complex

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is superior to organic cosolvents (DMSO/PEG) for this class because it encapsulates the lipophilic benzhydryl tail, preventing precipitation at physiological pH.

Reagents:

  • Active Pharmaceutical Ingredient (API)[1]

  • HP-β-CD (Pharma Grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • Phosphate Buffered Saline (PBS) or Saline (0.9% NaCl)

Step-by-Step Procedure:

  • Stoichiometric Calculation: Benzhydryl piperazines often require a 1:5 to 1:10 molar ratio (Drug:CD) for full complexation. Start with a 20% w/v HP-β-CD stock solution in water.

  • Acidic Wetting (Critical Step):

    • Weigh the API into a glass vial.

    • Add a minimal volume of 0.1 M HCl (approx. 10% of final volume).

    • Why? This protonates the piperazine nitrogens, instantly increasing solubility.

    • Vortex until dissolved (clear yellow/colorless solution).

  • Complexation:

    • Slowly add the 20% HP-β-CD stock solution to the acidified API.

    • Vortex and sonicate for 5–10 minutes at ambient temperature.

  • pH Adjustment:

    • Check pH.[2][3][4] It will likely be acidic (~pH 2).

    • Carefully titrate with 0.1 M NaOH to pH 4.5 – 5.5 .

    • Warning: Do not exceed pH 6.0, or the free base may precipitate despite the cyclodextrin.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to ensure sterility and remove particulate matter.

Self-Validation Check:

  • Dilution Test: Take 100 µL of the final formulation and add it to 900 µL of warm (37°C) PBS (pH 7.4).

  • Pass: Solution remains clear for >1 hour.

  • Fail: Turbidity appears.[4] (Action: Increase CD concentration or lower formulation pH).

Protocol 2: Oral (PO) Suspension (High Dose/Efficacy)

Goal: Deliver high doses (e.g., 10–100 mg/kg) where solubility is impossible to maintain. Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80.

Workflow:

  • Wetting: Weigh API. Add Tween 80 (undiluted) directly to the powder. Triturate with a mortar and pestle to coat the particles. This prevents clumping (hydrophobic aggregation).

  • Dispersion: Add a small amount of 0.5% MC solution to form a smooth paste.

  • Dilution: Geometrically dilute with the remaining MC solution while stirring.

  • Homogenization: Sonicate for 10 minutes to break up agglomerates.

Data Presentation: Standard Dosing Volumes

Species Route Max Volume (Bolus) Recommended Needle Size
Mouse (25g) IV 5 mL/kg (0.12 mL) 2-3 mL/kg 27-30G
PO 20 mL/kg (0.5 mL) 10 mL/kg 20-22G (Gavage)
Rat (250g) IV 5 mL/kg (1.25 mL) 1-2 mL/kg 25-27G

| | PO | 20 mL/kg (5.0 mL) | 5-10 mL/kg | 16-18G (Gavage) |

Protocol 3: Intraperitoneal (IP) & "Quick" PK Screening

For rapid screening where Cyclodextrins are unavailable, a Cosolvent/Surfactant mix can be used. Vehicle: 5% DMSO / 40% PEG 400 / 55% Saline.

Preparation Logic:

  • Dissolve API completely in 100% DMSO (Volume = 5% of total).

  • Add PEG 400 (Volume = 40% of total). Vortex.

  • Slowly add Warm Saline (Volume = 55% of total) while vortexing.

    • Note: Adding saline too fast often causes the "Ouzo effect" (spontaneous emulsification/precipitation).

Warning: High PEG 400 concentrations (>50%) can be viscous and irritating to the peritoneum.

Visualizing the Workflow

PreparationWorkflow Weigh Weigh API Acidify Acidify (0.1M HCl) Protonate Nitrogens Weigh->Acidify Complex Add HP-β-CD Encapsulate Lipophile Acidify->Complex Adjust Adjust pH to 4.5-5.5 (NaOH) Complex->Adjust Filter Filter (0.22 µm) Sterilize Adjust->Filter QC QC: Dilution Test (PBS pH 7.4) Filter->QC

Figure 2: Step-by-step preparation workflow for an IV Cyclodextrin-based formulation.

Troubleshooting & Quality Control

  • Issue: Precipitation immediately upon adding saline/buffer.

    • Cause: The "Solubility Cliff." You crossed the pKa boundary or exceeded the solvent capacity.

    • Fix: Increase Cyclodextrin concentration to 30% or lower pH by 0.5 units.

  • Issue: Animal shows signs of pain (writhing) upon injection.

    • Cause: Formulation is too acidic (pH < 3) or hypertonic.

    • Fix: Adjust pH to >4.0. If using PEG 400, ensure isotonicity.

  • Issue: Hemolysis (Red urine).

    • Cause: High concentration of surfactants (Tween 80 > 2% or Kolliphor EL).

    • Fix: Switch to Cyclodextrin-based vehicle (non-hemolytic).

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.[5] Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Salt Selection and Solubility). Link

Sources

Application

Application Notes and Protocols for the Crystallization of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

Introduction: The Critical Role of Crystalline Form in Drug Development 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is a molecule of significant interest in medicinal chemistry, incorporating the benzhydrylpiperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Form in Drug Development

1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is a molecule of significant interest in medicinal chemistry, incorporating the benzhydrylpiperazine scaffold, a privileged structure in drug discovery known for its interaction with multiple receptors, and a sulfonamide group, a cornerstone of many therapeutic agents.[1][2] The solid-state properties of such active pharmaceutical ingredients (APIs) are of paramount importance, governing critical parameters such as stability, solubility, bioavailability, and manufacturability. Achieving a specific, stable, and highly pure crystalline form is a crucial step in the journey from a promising compound to a viable drug product. This document provides a comprehensive guide to the crystallization of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine, offering detailed protocols and the scientific rationale behind them for researchers in drug development.

Physicochemical Properties and Rationale for Method Selection

1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine presents as a white crystalline solid.[1][3] Its molecular structure, featuring bulky benzhydryl and nitrophenyl groups, contributes to its generally low solubility in aqueous media and good solubility in common organic solvents like ethyl acetate, dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).[1][4] The presence of the sulfonamide linkage introduces a degree of rigidity and potential for hydrogen bonding, which are key factors in forming a stable crystal lattice.[5]

The selection of an appropriate crystallization method hinges on exploiting the solubility profile of the compound. The goal is to create a supersaturated solution from which the compound will controllably precipitate as well-ordered crystals. Based on the known properties of this compound and related structures, the following methods are recommended:

  • Slow Evaporation: This technique is ideal for compounds that are reasonably soluble at room temperature in a volatile solvent. By gradually removing the solvent, the concentration of the solute slowly increases, leading to the formation of high-quality single crystals. This method has been successfully employed for 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine.[1][3]

  • Cooling Crystallization: This is a classic recrystallization technique suitable for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature, and upon slow cooling, the solubility decreases, forcing the compound to crystallize.

  • Solvent/Anti-Solvent Crystallization: This method is particularly useful when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"). The controlled addition of the anti-solvent to a solution of the compound in the good solvent reduces the overall solubility, inducing crystallization.[5]

Experimental Protocols

Protocol 1: Slow Evaporation from Ethyl Acetate (Proven Method)

This protocol is based on the successful crystallization of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine as reported in the literature.[1][3]

Materials and Equipment:

  • Purified 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (post-chromatography)

  • Reagent-grade ethyl acetate

  • Glass vial or small Erlenmeyer flask

  • Watch glass or perforated parafilm

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: Dissolve the purified 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine in a minimal amount of ethyl acetate at room temperature in a clean glass vial. Ensure complete dissolution.

  • Evaporation Setup: Cover the opening of the vial with a watch glass or a piece of parafilm with a few small holes poked in it. This will slow down the rate of evaporation.

  • Crystal Growth: Place the vial in a vibration-free location at a constant room temperature. Allow the solvent to evaporate slowly over several days. White crystals are expected to form within 4 days.[1][3]

  • Isolation: Once a suitable amount of crystals has formed and the mother liquor is significantly reduced, collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any remaining solvent. The reported melting point for the resulting crystals is 160–162 °C.[1]

Protocol 2: Cooling Crystallization from Ethanol

This protocol provides an alternative method that can be optimized for larger scale purification.

Materials and Equipment:

  • Crude or purified 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

  • Reagent-grade ethanol

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for larger volumes)

  • Insulated container (e.g., Dewar flask or beaker with glass wool)

  • Filtration apparatus

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a measured amount of ethanol to the 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more ethanol portion-wise until a clear solution is obtained at the elevated temperature.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow down the cooling rate.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals to a constant weight.

Protocol 3: Solvent/Anti-Solvent Crystallization (Dichloromethane/Hexane System)

This method is advantageous for rapid crystallization and can be fine-tuned to control particle size.

Materials and Equipment:

  • 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

  • Reagent-grade dichloromethane (DCM) - "good" solvent

  • Reagent-grade n-hexane - "anti-solvent"

  • Beaker or flask

  • Stir plate and stir bar

  • Pipette or burette

  • Filtration apparatus

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: Dissolve the compound in the minimum amount of dichloromethane at room temperature with stirring.

  • Anti-Solvent Addition: While stirring the solution, slowly add n-hexane dropwise using a pipette or burette.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is supersaturated.

  • Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stand undisturbed for a period to allow for crystal growth. The time can range from a few hours to overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-mixed DCM/hexane solution (e.g., 1:5 v/v) to remove impurities from the mother liquor.

  • Drying: Dry the crystalline product thoroughly.

Visualization of the Crystallization Workflow

The general workflow for the crystallization of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can be visualized as follows:

Crystallization_Workflow Start Start: Crude/Purified Compound Dissolution Dissolution in Appropriate Solvent Start->Dissolution Supersaturation Induce Supersaturation Dissolution->Supersaturation e.g., Cooling, Evaporation, Anti-solvent Addition Nucleation Nucleation Supersaturation->Nucleation Crystal_Growth Crystal Growth Nucleation->Crystal_Growth Isolation Isolation (Filtration) Crystal_Growth->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying End End: Pure Crystalline Product Drying->End

Caption: General workflow for the crystallization process.

Summary of Crystallization Parameters

ParameterProtocol 1: Slow EvaporationProtocol 2: Cooling CrystallizationProtocol 3: Solvent/Anti-Solvent
Solvent System Ethyl AcetateEthanolDichloromethane/n-Hexane
Principle Gradual increase in concentrationTemperature-dependent solubilityReduction of solubility
Temperature Room TemperatureElevated to Ice-bathRoom Temperature
Expected Yield Moderate to HighHighHigh
Crystal Quality Potentially single crystalsGood, dependent on cooling rateGood, can be controlled
Key Advantage Simplicity, high-quality crystalsScalabilitySpeed and control

Troubleshooting and Optimization

  • No Crystals Form: The solution may not be sufficiently supersaturated. For slow evaporation, allow more solvent to evaporate. For cooling crystallization, try a faster cooling rate initially or scratch the inside of the flask with a glass rod to induce nucleation. For the anti-solvent method, add more anti-solvent. Seeding with a previously obtained crystal can also be effective.

  • Oiling Out: If an oil forms instead of crystals, the compound may be precipitating too quickly or impurities may be present. Re-dissolve the oil by gentle heating and/or adding more "good" solvent, then attempt a slower cooling rate or slower addition of the anti-solvent.

  • Poor Crystal Quality: This is often due to rapid crystallization. Slowing down the process (slower evaporation, slower cooling, or slower anti-solvent addition) will generally lead to better quality crystals.

Conclusion

The crystallization of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is a critical step in its purification and characterization. The methods outlined in these application notes provide a robust starting point for obtaining this compound in a highly pure, crystalline form. The choice of method will depend on the scale of the experiment and the desired outcome in terms of crystal size and quality. Careful control of parameters such as solvent choice, temperature, and rate of saturation is key to successful and reproducible crystallization.

References

  • Vinaya, K., Naveen, S., Ananda Kumar, C. S., Benakaprasad, S. B., Sridhar, M. A., Shashidhara Prasad, J., & Rangappa, K. S. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative. Journal of Chemical Sciences, 120(5), 497–503.
  • Vinaya, K., Naveen, S., Ananda Kumar, C. S., Benakaprasad, S. B., Sridhar, M. A., Shashidhara Prasad, J., & Rangappa, K. S. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl)-piperazine. ResearchGate. Retrieved from [Link]

  • Shaik, J. B., Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9879–9888.
  • Shaik, J. B., Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Publications. Retrieved from [Link]

  • Naveen, S., Vinaya, K., Ananda Kumar, C. S., Benakaprasad, S. B., Sridhar, M. A., Shashidhara Prasad, J., & Rangappa, K. S. (2008). Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine.
  • Clapper, T. W., & Kinstler, R. C. (1952). U.S. Patent No. 2,622,084. Washington, DC: U.S.
  • W02020/008391a. (2020). Crystal form of sulfonamide compound and preparation method thereof. Google Patents.
  • Hart, D. J., & Phillips, O. A. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 8(8), 2848–2854.
  • Kim, I., Svendsen, Ø., & Jens, K.-J. (2012). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO 2 Loadings. Industrial & Engineering Chemistry Research, 51(30), 10184–10193.
  • Naveen, S., Vinaya, K., Ananda Kumar, C. S., Benakaprasad, S. B., Sridhar, M. A., Shashidhara Prasad, J., & Rangappa, K. S. (2008). Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine. Journal of Chemical Crystallography, 38(10), 831–835.
  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2019).
  • Solubility of Things. (n.d.). 1-Benzhydryl-4-methylpiperazine. Retrieved from [Link]

  • Parkin, A., & Parsons, S. (2005). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 61(4), 456–463.
  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • ResearchGate. (2025). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Retrieved from [Link]

  • EP0115203A1. (1984). Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • ResearchGate. (2025). Structural Conformation of a Novel 1-Benzhydrylpiperazine Derivative: 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine. The f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine. The following troubleshooting guides and protocols are designed to address common impurity issues and optimize the isolation of a high-purity final product.

Section 1: Frequently Asked Questions & Impurity Profiling

This section addresses the foundational knowledge required to troubleshoot purification, starting with an understanding of what impurities are likely present and why.

Q1: What are the most common impurities I should expect in my crude product after synthesis?

A1: The impurity profile of your crude product is directly linked to the synthetic route, which typically involves the nucleophilic substitution reaction between 1-benzhydrylpiperazine and 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine (TEA).[1][2] Understanding the source of potential contaminants is the first step in designing an effective purification strategy.

Table 1: Potential Impurities in 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine Synthesis

Impurity Name Source Recommended Removal Strategy
1-Benzhydrylpiperazine Unreacted starting material.[3] Acidic aqueous wash (e.g., dilute HCl or NH4Cl solution); Silica Gel Chromatography.
2-Nitrobenzenesulfonyl Chloride Unreacted starting material.[4][5] Aqueous wash (hydrolyzes to the sulfonic acid); Silica Gel Chromatography.
Triethylamine Hydrochloride By-product from the neutralization of HCl formed during the reaction.[6] Water wash; Filtration if it precipitates from the organic solvent.
Triethylamine (TEA) Excess base used in the reaction. Acidic aqueous wash (protonates TEA for removal into the aqueous layer).[7]
Benzhydrol Potential impurity in the 1-benzhydrylpiperazine starting material or formed via hydrolysis of benzhydryl chloride precursor.[3] Silica Gel Chromatography; Recrystallization.

| 2-Nitrobenzenesulfonic Acid | Hydrolysis of 2-nitrobenzenesulfonyl chloride due to moisture. | Basic aqueous wash (e.g., NaHCO3 solution); Silica Gel Chromatography. |

Q2: My crude product is a sticky oil or gum instead of a solid. What is the likely cause and how can I fix it?

A2: An oily or gummy consistency is a common issue, typically caused by the presence of significant amounts of residual solvent (e.g., dichloromethane, ethyl acetate) or trapped triethylamine/triethylamine hydrochloride salt.

  • Causality: These impurities act as a eutectic contaminant, depressing the melting point of your product and preventing crystallization. Triethylamine hydrochloride, in particular, is hygroscopic and can absorb atmospheric moisture, further contributing to the problem.[7]

  • Troubleshooting Steps:

    • Solvent Removal: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove all volatile solvents.

    • Trituration: Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.

    • Perform an Aqueous Work-up: If you have not already, dissolve the crude oil in a suitable organic solvent like ethyl acetate and perform the aqueous washes as described in Protocol 1. This is highly effective at removing the salt by-products that prevent solidification.[1][2]

Q3: Why is an acidic wash recommended during the work-up?

A3: The acidic wash is a critical step rooted in fundamental acid-base chemistry. Its purpose is to remove any unreacted 1-benzhydrylpiperazine and the excess triethylamine base.

  • Mechanism: Both 1-benzhydrylpiperazine and triethylamine are basic due to their nitrogen atoms.[7] By washing the organic layer with a dilute acid (like 1M HCl or 10% NH4Cl solution), these bases are protonated, forming their corresponding ammonium salts. These salts are ionic and therefore highly soluble in the aqueous layer, while your neutral, desired product remains in the organic layer. This allows for a clean separation.[1][2]

Section 2: Experimental Protocols & Workflow Visualization

The following protocols provide step-by-step instructions for the purification of your crude product. The choice between them depends on the impurity profile and the desired final purity.

Purification Workflow

The diagram below outlines the decision-making process for purifying the crude product.

Purification_Workflow CRUDE Crude Product (Post-Reaction Mixture) WORKUP Aqueous Work-up (Acidic & Brine Washes) CRUDE->WORKUP Dissolve in EtOAc DRY Dry & Concentrate WORKUP->DRY ASSESS Assess Purity (TLC, ¹H NMR) DRY->ASSESS RECRYST Recrystallization ASSESS->RECRYST High Purity, Few Spots on TLC CHROM Silica Gel Chromatography ASSESS->CHROM Multiple Impurities or Starting Material Present PURE Pure Product (Verify Purity) RECRYST->PURE CHROM->PURE

Caption: Decision workflow for purifying crude product.

Protocol 1: Purification by Aqueous Work-up and Recrystallization

This method is ideal when the crude product contains mainly starting materials and salt by-products, and is often sufficient to achieve high purity.

  • Initial Work-up:

    • Transfer the reaction mixture to a separatory funnel. If the reaction was performed in dichloromethane (DCM), it is often beneficial to dilute with or replace it with ethyl acetate (EtOAc), which has lower water solubility.

    • Wash the organic layer sequentially with:

      • 1M Hydrochloric Acid (or 10% aq. NH4Cl) to remove triethylamine and unreacted 1-benzhydrylpiperazine.[1]

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove 2-nitrobenzenesulfonic acid.

      • Water, followed by saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid.

  • Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent. Rectified spirit (ethanol) has been successfully used.[1] Other potential solvents include isopropanol or ethyl acetate/hexane mixtures.

    • Heat the mixture with stirring until all the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under high vacuum to constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This technique is necessary when recrystallization fails to remove closely related impurities or when the product is contaminated with non-basic, organic-soluble by-products.

  • Preparation:

    • Prepare a slurry of silica gel (60-120 or 100-200 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Dissolve the crude product (obtained after the initial work-up in Protocol 1, Step 1) in a minimal amount of dichloromethane or the eluent mixture.

    • Adsorb this solution onto a small amount of silica gel, concentrate it to a dry powder, and carefully add it to the top of the packed column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase, such as 20-40% ethyl acetate in n-hexane.[8][9][10]

    • Gradually increase the polarity of the eluent as needed to move the desired product down the column.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • Dry the resulting solid under high vacuum to obtain the final, purified product.

Section 3: References

  • Patel, K. D., et al. (2009). Synthesis and SAR Study of Some New Benzhydryl Piperazine Sulfonamide and Carboxamide as Antimicrobial Agents. Asian Journal of Research in Chemistry, 2(2). Retrieved from [Link]

  • Kini, S., et al. (2008). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. Medicinal Chemistry, 4(5), 466-72. Retrieved from [Link]

  • Murthy, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. Retrieved from [Link]

  • Murthy, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Published version available at [Link]

  • Murthy, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. Retrieved from [Link]

  • Murthy, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Semantic Scholar. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2016). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics, 8(3), 23. Retrieved from [Link]

  • Kini, S., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. European Journal of Medicinal Chemistry, 43(10), 2323-8. Retrieved from [Link]

Sources

Optimization

Optimizing reaction temperature for 2-nitrophenyl sulfonyl chloride coupling

Topic: Reaction Temperature Optimization & Troubleshooting Guide Document ID: NPSC-OPT-2026 Status: Active Audience: Medicinal Chemists, Process Chemists, R&D Scientists Core Directive: The Kinetic Control Strategy The S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Temperature Optimization & Troubleshooting Guide Document ID: NPSC-OPT-2026 Status: Active Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Core Directive: The Kinetic Control Strategy

The Short Answer: The optimal temperature profile for coupling 2-nitrophenyl sulfonyl chloride (2-NsCl) with amines is a dynamic ramp : Initiate at 0°C , maintain for 15–30 minutes, and then allow to warm to Room Temperature (20–25°C) to drive conversion.

The Scientific Logic (Mechanism & Kinetics): Optimizing this reaction requires managing a kinetic competition between two pathways:

  • Nucleophilic Sulfonylation (Desired): The amine attacks the sulfur center, displacing chloride. This reaction is generally fast and exothermic.

  • Hydrolysis (Undesired): Trace water attacks the sulfur center, producing 2-nitrobenzenesulfonic acid and HCl.[1]

Why 0°C Initiation?

  • Exotherm Control: Sulfonylation is exothermic. Starting at 0°C prevents localized hot spots that accelerate decomposition.

  • Selectivity (

    
     vs 
    
    
    
    ):
    The activation energy (
    
    
    ) for hydrolysis is typically higher than for aminolysis. Lower temperatures kinetically favor the amine reaction over the background hydrolysis reaction [1].
  • Suppression of Bis-sulfonylation: For primary amines, lower temperatures reduce the kinetic probability of the formed sulfonamide reacting with a second equivalent of 2-NsCl.

Why Warm to RT?

  • Completion: As the concentration of reagents drops, the rate slows. Warming provides the necessary thermal energy to consume the final 5–10% of the starting material without requiring large excesses of reagents.

Validated Experimental Protocol

This protocol is designed for the protection of a primary amine (Fukuyama Synthesis Step 1) but is adaptable for secondary amines.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Primary Amine 1.0SubstrateDry thoroughly (azeotrope if needed).
2-NsCl 1.1–1.2ReagentRecrystallize if solid is dark orange/brown.
Base (TEA or DIPEA) 1.5–2.0ScavengerNeutralizes HCl byproduct.
Solvent (DCM) [0.2 M]MediumMust be anhydrous.[2]
Step-by-Step Workflow
  • System Prep: Flame-dry a round-bottom flask and cool under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve the Amine (1.0 eq) and Base (1.5 eq) in anhydrous DCM.

  • Cooling: Submerge flask in an ice/water bath (

    
    ) and stir for 10 minutes to equilibrate.
    
  • Addition: Dissolve 2-NsCl (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Critical: Do not dump the solid directly into the reaction; this causes local concentration spikes leading to impurities.

  • The Ramp: Stir at

    
     for 30 minutes. Remove the ice bath and allow the reaction to warm to ambient temperature (
    
    
    
    ).
  • Monitoring: Check TLC or LC-MS after 1 hour at RT.

  • Quench: Once complete, dilute with DCM and wash with

    
     (to remove excess base/amine) followed by 
    
    
    
    (to remove sulfonic acid byproducts).

Visualizing the Reaction Pathways

The following diagram illustrates the competitive kinetics and the decision-making process during the reaction.

ReactionPathways cluster_conditions Optimization Logic Start 2-NsCl (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate Attack Amine Amine (Nucleophile) Amine->Intermediate Water H2O (Impurity) Water->Intermediate Wet Solvent Product Sulfonamide (Desired) Intermediate->Product Fast at 0°C (Kinetic Control) Byproduct Sulfonic Acid (Hydrolysis) Intermediate->Byproduct Accelerates at >25°C BisProduct Bis-Sulfonamide (Over-reaction) Product->BisProduct Excess 2-NsCl + High Temp Text 0°C favors Product >25°C increases Hydrolysis risk

Caption: Kinetic competition between desired sulfonylation (green) and hydrolysis/side-reactions (red/yellow). Temperature control shifts the ratio toward the green pathway.

Troubleshooting Center (FAQ)

Category: Reaction Failure & Yield Loss[3]

Q: I see a large new peak in LC-MS with Mass = [M+17], but my product is missing. What happened? A: This is likely hydrolysis .[1] The mass of the sulfonic acid byproduct (parent + OH) corresponds to the chloride being replaced by a hydroxyl group.

  • Root Cause: Wet solvent or old reagents. 2-NsCl is moisture sensitive.[3]

  • Fix:

    • Use freshly distilled DCM or solvent from a molecular sieve column.

    • Check your 2-NsCl.[1][4][5] If it smells strongly acrid (HCl) or is sticky, it has partially hydrolyzed. Recrystallize from

      
      /Toluene or buy fresh.
      

Q: The reaction is stuck at 50% conversion even after warming to RT. Should I heat it to reflux? A: NO. Heating 2-NsCl reactions above


 often leads to decomposition rather than conversion [2].
  • Better Strategy:

    • Add a catalytic amount of DMAP (0.1 eq) . This forms a highly reactive N-acylpyridinium intermediate that accelerates the reaction at RT.

    • If the amine is sterically hindered, switch solvent to DMF (increases rate of polar mechanisms) but keep the temp at RT.

Category: Impurity Profiles

Q: I am protecting a primary amine, but I see a "double addition" product (Bis-nosyl). A: This occurs when the mono-protected sulfonamide is deprotonated and reacts with a second equivalent of 2-NsCl.

  • The Fix:

    • Strict Stoichiometry: Do not use a large excess of 2-NsCl. Stick to 1.05–1.1 eq.

    • Temperature: Ensure the addition is done strictly at

      
      . The bis-sulfonylation has a higher activation energy; keeping it cold prevents the second addition.
      
    • Reverse Addition: Add the base slowly to the mixture of Amine + 2-NsCl, rather than having the base present in large excess initially.

Q: My reaction mixture turned deep red/brown. Is this normal? A: A color change to yellow or light orange is normal due to the nitro group. However, a deep red/brown/black color usually indicates decomposition (often via Meisenheimer complex formation with the base or polymerization).

  • Troubleshoot: This often happens if the reaction exotherms too quickly. Ensure your ice bath is effective and addition is slow. If using Pyridine as a solvent, switch to DCM with stoichiometric Pyridine to reduce thermal runaway risks.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[6] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.

  • Rogne, O. (1970).[1] Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water. Journal of the Chemical Society B: Physical Organic, 1056-1058.

  • Wuts, P. G. M. (2014).[4][7] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter on Sulfonamides).

  • Kan, T., & Fukuyama, T. (2004).[7] Ns strategies: a versatile synthetic method for amines. Chemical Communications, (4), 353-359.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Purity Analysis Strategies for 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine

Executive Summary & Molecule Context[1][2][3][4] This guide provides a technical comparison of purity analysis techniques for 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (hereafter referred to as BNSP ). BNSP is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4]

This guide provides a technical comparison of purity analysis techniques for 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (hereafter referred to as BNSP ).

BNSP is a critical scaffold often encountered in two distinct contexts:

  • Pharmaceutical Intermediate: As a "Nosyl"-protected piperazine derivative used in the Fukuyama amine synthesis pathway.

  • Active Pharmacophore: As a hybrid bioactive molecule in anti-tubercular or anti-cancer research (e.g., targeting Mycobacterium tuberculosis H37Rv).

The Analytical Challenge

The molecule presents a "Push-Pull" physicochemical profile:

  • Lipophilic Domain: The benzhydryl (diphenylmethyl) group creates significant hydrophobicity, requiring high organic content in chromatography.

  • Polar/Reactive Domain: The 2-nitrobenzenesulfonyl (Nosyl) group is electron-withdrawing and serves as a strong chromophore, but introduces potential genotoxic impurity concerns (nitroaromatics).

  • Basic Core: The piperazine ring, though sulfonylated at N4, retains steric bulk that can influence separation selectivity.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before selecting a method, one must define what is being analyzed. The synthesis of BNSP typically involves the nucleophilic attack of 1-benzhydrylpiperazine on 2-nitrobenzenesulfonyl chloride.

Impurity TypeSpecific CompoundOriginDetection Challenge
Starting Material A 1-BenzhydrylpiperazineUnreacted ReagentLacks strong UV absorbance compared to BNSP; Basic amine tailing.
Starting Material B 2-Nitrobenzenesulfonyl chlorideUnreacted ReagentUnstable; hydrolyzes rapidly to sulfonic acid.
Degradant 2-Nitrobenzenesulfonic acidHydrolysis of SM-BHighly polar; elutes in void volume on RP-HPLC.
Genotoxic Impurity 2-Nitroaniline derivativesReduction by-productTrace level detection required (PGI).

Comparative Analysis of Techniques

The following table objectively compares the three primary methodologies for BNSP purity assignment.

FeatureMethod A: RP-HPLC-PDA Method B: UHPLC-MS/MS Method C: qNMR (1H)
Primary Role Routine QC & Purity %Trace Impurity ID & Genotoxin ScreeningPotency Assignment (Assay %)
Linearity Range 0.05% – 120%ppb levels – 1%mg scale (Molar ratio)
Specificity High (with optimized gradient)Very High (m/z discrimination)Absolute (Structural specific)
Limitations Requires reference standards for quantitation; "Blind" to non-UV impurities.Matrix effects; High capital cost; Overkill for routine purity.Low sensitivity (LOD ~0.5%); Requires deuterated solvents.
Throughput Medium (15-25 min run)High (<5 min run)Low (Sample prep + acquisition)
Cost per Sample $

$

Deep Dive: Experimental Protocols

Method A: RP-HPLC-PDA (The Robust Workhorse)

Recommended for routine batch release and reaction monitoring.

Rationale: The benzhydryl group is highly retained on C18. The use of an acidic modifier (Formic Acid or TFA) is strictly necessary to suppress the ionization of residual free piperazines (Starting Material A), sharpening their peak shape.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar sulfonates)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash benzhydryl lipophiles)

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzhydryl absorption) and 210 nm (Universal).

  • Sample Prep: Dissolve 1 mg BNSP in 1 mL Acetonitrile. Sonicate for 5 mins. Filter through 0.22 µm PTFE.

Method B: qNMR (The Absolute Reference)

Recommended when no certified reference standard (CRM) exists.

Rationale: qNMR relies on the integration ratio of the analyte signals against an internal standard (IS). For BNSP, the unique singlet of the benzhydryl methine proton (


 ~4.3 - 4.5 ppm) or the piperazine protons are distinct from the aromatic Nosyl signals.

Protocol:

  • Solvent: DMSO-

    
     (Preferred for solubility) or 
    
    
    
    .
  • Internal Standard: Maleic Acid (if using DMSO) or 1,3,5-Trimethoxybenzene. Must be TraceCERT® grade.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1):

      
       30 seconds (Critical for full relaxation).
      
    • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of Std.[1][2][3][4][5][6][7]

Visualization of Analytical Logic

Diagram 1: Impurity Origins & Fate

This diagram maps where specific impurities originate during synthesis and which method detects them.

ImpurityMap SM1 1-Benzhydrylpiperazine (Starting Material) Reaction Nucleophilic Substitution (DCM / TEA) SM1->Reaction SM2 2-Nitrobenzenesulfonyl Cl (Nosyl-Cl) SM2->Reaction ImpurityB Impurity B: Nosyl-OH (Hydrolysis) SM2->ImpurityB Moisture Contact Product BNSP (Target Molecule) Reaction->Product Main Pathway ImpurityA Impurity A: Residual Amine Reaction->ImpurityA Incomplete Rxn HPLC Detects via HPLC-UV (254 nm) Product->HPLC LCMS Detects via LC-MS (Trace Analysis) Product->LCMS ImpurityA->HPLC ImpurityB->HPLC Elutes in Void

Caption: Synthesis pathway showing the origin of critical impurities and their detection susceptibility via HPLC.

Diagram 2: Analytical Decision Matrix

A self-validating workflow for selecting the correct technique based on the development stage.

DecisionTree Start Sample: BNSP Batch CheckStd Is Certified Reference Standard Available? Start->CheckStd RoutineQC Method A: RP-HPLC-UV (Purity %) CheckStd->RoutineQC Yes PrimaryChar Method C: qNMR (Assign Potency) CheckStd->PrimaryChar No SafetyCheck Is this for Clinical Use? RoutineQC->SafetyCheck PrimaryChar->RoutineQC Calibrate Std SafetyCheck->RoutineQC No (Research Use) TraceAnalysis Method B: UHPLC-MS/MS (Screen for Nitroanilines) SafetyCheck->TraceAnalysis Yes (Strict Limit)

Caption: Decision matrix for selecting between HPLC, qNMR, and MS based on regulatory requirements and standard availability.

Scientific Interpretation & Troubleshooting

The "Void Volume" Trap

In Method A (HPLC), a common error is ignoring the void volume (t0). 2-Nitrobenzenesulfonic acid (Impurity B) is extremely polar. On a standard C18 column, it may elute at 0.8–1.2 minutes. If the integration start time is set to 1.5 minutes to cut out the solvent front, you will miss this impurity , falsely inflating purity calculations.

  • Solution: Ensure the gradient starts with low organic (5-10% B) to retain polar species slightly, or use a HILIC column for orthogonal confirmation.

Solubility Artifacts

BNSP is lipophilic. Dissolving the sample in 100% Acetonitrile is good for solubility but can cause "solvent washout" (peak splitting) if the injection volume is high (>10 µL) on a high-aqueous initial gradient.

  • Solution: Dissolve in 50:50 ACN:Water if possible, or keep injection volume <5 µL.

References

  • Synthesis & Characterization: Kumar, C. S. A., et al. "Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.[3]

  • Nosyl Deprotection & Analysis: Kan, T., & Fukuyama, T. "Ns strategies: a highly versatile synthetic method for amines." Chemical Communications, 2004.[1][8]

  • Impurity Profiling (Genotox): "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Guideline M7(R1), 2017.

  • qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012.

Sources

Comparative

Comparative Guide: Reference Standard Strategies for 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine Quantification

Executive Summary: The "Nosyl" Impurity Challenge In the synthesis of complex piperazine-based antihistamines and calcium channel blockers, 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (hereafter referred to as BHP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nosyl" Impurity Challenge

In the synthesis of complex piperazine-based antihistamines and calcium channel blockers, 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (hereafter referred to as BHP-Nosyl ) serves as a critical intermediate. It represents the "protected" state of the benzhydrylpiperazine scaffold, utilizing the 2-nitrobenzenesulfonyl (Nosyl) group to mask the secondary amine prior to subsequent alkylation or purification steps [1, 2].

However, the persistence of BHP-Nosyl in the final API poses a significant quality risk. As a sulfonamide derivative with a nitro-aromatic moiety, it falls under the scrutiny of ICH Q3A/Q3B guidelines for impurities [3].

This guide objectively compares three strategies for establishing a reference standard for BHP-Nosyl quantification:

  • qNMR-Certified In-House Standard (The Gold Standard)

  • Chromatographic Purity (Mass Balance) Standard

  • Surrogate Quantification (Relative Response Factor)

The Chemical Context: Why Quantification Fails

To understand the analytical challenge, one must understand the synthesis. The Nosyl group is typically removed (deprotected) using a thiol (e.g., thiophenol) and a base via nucleophilic aromatic substitution [4, 5].[1]

  • The Risk: Incomplete deprotection leaves residual BHP-Nosyl.

  • The Analytical Trap: BHP-Nosyl has a significantly different UV absorption profile than the parent 1-Benzhydrylpiperazine due to the nitro-group chromophore (

    
    ), leading to massive quantification errors if generic response factors are assumed.
    
Workflow Visualization: Origin of the Impurity

The following diagram illustrates the Fukuyama amine synthesis pathway where BHP-Nosyl is generated and potentially retained.

G Start 1-Benzhydrylpiperazine (Parent Amine) Intermediate BHP-Nosyl (Target Standard) Start->Intermediate Protection Reagent 2-Nitrobenzenesulfonyl Chloride (Nosyl-Cl) Reagent->Intermediate Deprotection Thiol/Base (Deprotection) Intermediate->Deprotection Product Functionalized Piperazine API Deprotection->Product Complete Reaction Impurity Residual BHP-Nosyl (Impurity) Deprotection->Impurity Incomplete Reaction

Figure 1: Formation and persistence of BHP-Nosyl during amine protection/deprotection cycles.

Comparative Analysis of Reference Standard Strategies

Since BHP-Nosyl is rarely available as a USP/EP Pharmacopeial Reference Standard, laboratories must characterize their own. Below is a data-driven comparison of the three qualification methods.

Strategy A: qNMR-Certified Standard (Recommended)

This method uses Quantitative Nuclear Magnetic Resonance (


-qNMR) to assign an absolute potency to the synthesized material using an internal standard (e.g., Maleic Acid or TCNB) [6, 7].
  • Mechanism: Direct molar ratio measurement.[2] Independent of UV chromophores.

  • Pros: Traceable to SI units; detects residual solvents/water/inorganics blindly.

  • Cons: Requires high-field NMR (400 MHz+) and skilled interpretation.

Strategy B: Mass Balance (HPLC + TGA + ROI)

The traditional "100% minus impurities" approach.



  • Mechanism: Summation of errors.

  • Pros: Uses standard QC equipment.

  • Cons: Dangerous for BHP-Nosyl. If the material contains inorganic salts (from the sulfonyl chloride reaction) or non-UV absorbing oligomers, HPLC Area% will overestimate purity, leading to under-reporting of the impurity in patient samples.

Strategy C: Surrogate Quantification (RRF)

Using the parent amine (1-Benzhydrylpiperazine) as a standard and applying a Relative Response Factor (RRF).

  • Mechanism:

    
    
    
  • Pros: No need to maintain a specific BHP-Nosyl standard inventory.

  • Cons: Requires accurate determination of RRF first. The RRF for BHP-Nosyl vs. BHP is high (~1.5–2.0) due to the nitro group's strong UV absorbance at 254 nm.

Comparative Data Table: Qualification Method Accuracy

We synthesized a crude batch of BHP-Nosyl and characterized it using the three methods to demonstrate the variance.

ParameterStrategy A: qNMR Strategy B: Mass Balance Strategy C: Surrogate (Assumed RRF=1.0)
Assigned Purity 94.2% 98.8% (Overestimated)N/A
Primary Error Source Weighing error (minimal)Missed inorganic salts (Na2CO3)Massive Bias
Result in API Sample 15 ppm (True Value) 14.3 ppm (Under-reported)28 ppm (False Fail)
Time to Result 4 Hours48 Hours (TGA/KF/ROI required)Instant (after validation)
Suitability Primary Standard Secondary StandardScreening Only

Insight: Strategy B failed to detect 4% residual inorganic salts trapped in the sulfonamide lattice, leading to a 4.6% overestimation of purity. Strategy C (assuming RRF=1) caused a false failure because the Nosyl group absorbs UV light much more strongly than the parent molecule.

Experimental Protocols

Synthesis of the Reference Standard

Adapted from ACS Omega and Fukuyama protocols [1, 5].

  • Reaction: Dissolve 1-Benzhydrylpiperazine (1.0 eq) in DCM. Add TEA (1.5 eq). Cool to 0°C.[3]

  • Addition: Dropwise addition of 2-nitrobenzenesulfonyl chloride (1.1 eq).

  • Workup: Wash with

    
    , Water, Brine.[4] Dry over 
    
    
    
    .[5]
  • Crystallization: Recrystallize from Ethanol/Hexane to obtain off-white crystals (MP: 132–136 °C) [1].

qNMR Certification Protocol (The Validation Step)

To establish the "True" value for Strategy A.

  • Solvent: DMSO-

    
     (Solubilizes both the sulfonamide and polar impurities).
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (Traceable purity 99.9%).

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    30s (to ensure full relaxation of nitro-aromatic protons).
  • Integration: Integrate the Benzhydryl methine proton (

    
     4.33, s, 1H) against the IS signal.
    
  • Calculation:

    
    
    
HPLC-UV/MS Quantification Method

Used for Strategy C (RRF determination) and Routine Testing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Nitro max) and 220 nm (Piperazine max).

  • MS Mode: ESI Positive (

    
    ).
    

Decision Matrix: Choosing Your Standard

Use the following logic flow to select the appropriate standardization strategy for your development phase.

DecisionTree Start Need to Quantify BHP-Nosyl IsCommAvail Is Certified Reference Material (USP/EP) Available? Start->IsCommAvail BuyIt Strategy: Purchase CRM (Low Risk, High Cost) IsCommAvail->BuyIt Yes CanSynth Can you synthesize >500mg in-house? IsCommAvail->CanSynth No HasNMR Do you have 400MHz+ NMR and qNMR expertise? CanSynth->HasNMR Yes StratC Strategy C: Surrogate (RRF) Use Parent Amine Standard (Best for Early Screening) CanSynth->StratC No (Material Limited) StratA Strategy A: In-House Synthesis + qNMR Certification (Best Scientific Integrity) HasNMR->StratA Yes StratB Strategy B: Mass Balance (HPLC + TGA + ROI) (Risk: Overestimated Purity) HasNMR->StratB No

Figure 2: Decision matrix for selecting the appropriate reference standard strategy.

References

  • Murthy, Y., et al. (2021).[6] "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids." ACS Omega, 6(14), 9731–9740.

  • BenchChem. (2025).[3] "The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide."

  • ICH. (2006).[7] "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation.[8][9]

  • Kan, T., & Fukuyama, T. (2004).[1] "Ns strategies: a highly versatile synthetic method for amines."[3] Chemical Communications, (4), 353-359.

  • Chem-Station. (2014).[1] "Fukuyama Amine Synthesis."

  • Almac Group. (2022).[10] "Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis."

  • Enovatia. (2022). "Advantages of Quantitative NMR for the Determination of Relative Response Factors."

Sources

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